7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIGMYINSXCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599748 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-47-3 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid structure
An In-Depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Introduction
This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its core structure, the pyrazolo[1,5-a]pyridine scaffold, is a key pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, with a focus on the practical insights required by researchers and drug development professionals. The unique arrangement of nitrogen atoms and the fused ring system imparts specific electronic and steric properties, making it a versatile starting material for creating diverse chemical libraries. The methyl group at the 7-position and the carboxylic acid at the 3-position serve as critical handles for synthetic modification, allowing for fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR).
Chemical Structure and Physicochemical Properties
The foundational aspect of this compound is its bicyclic heteroaromatic structure. It consists of a pyrazole ring fused to a pyridine ring. The numbering of the fused system is standard, with the carboxylic acid occupying the 3-position and the methyl group at the 7-position.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | N/A (Calculated) |
| Molecular Weight | 176.17 g/mol | N/A (Calculated) |
| CAS Number | 888735-61-3 | [1] |
| Appearance | Typically an off-white to yellow solid | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in water | General knowledge |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | [2] |
Synthesis and Mechanism
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process in heterocyclic chemistry. A common and effective method involves the condensation of a substituted aminopyridine with a β-keto ester or equivalent reagent, followed by cyclization.
The rationale for this pathway is its robustness and the availability of starting materials. The initial N-amination of the pyridine derivative creates a reactive intermediate. The subsequent cyclization is an intramolecular condensation reaction, driven by the formation of the stable aromatic fused-ring system.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: N-Amination of 2-Amino-4-methylpyridine
-
Dissolve 2-amino-4-methylpyridine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equiv) in DCM to the cooled solution over 30 minutes. The use of MSH is preferred for its stability and efficiency as an aminating agent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate (1-amino-4-methylpyridinium mesitylenesulfonate) is collected by filtration, washed with cold DCM, and dried under vacuum.
Step 2: Condensation and Cyclization
-
Suspend the aminopyridinium salt from Step 1 (1.0 equiv) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.2 equiv) in ethanol.
-
Add a base such as potassium carbonate (K₂CO₃) (2.5 equiv) to the mixture. The base facilitates the deprotonation required for the cyclization cascade.
-
Reflux the mixture for 6-8 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid, which is the ethyl ester intermediate, by filtration. Purify the crude product by recrystallization from ethanol or column chromatography.
Step 3: Ester Hydrolysis
-
Dissolve the ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate intermediate (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 equiv). LiOH is often preferred for its ability to minimize side reactions.
-
Stir the mixture at room temperature for 10-15 hours until the hydrolysis is complete (monitored by TLC).[3]
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl). This protonates the carboxylate salt, causing the final product to precipitate.
-
Collect the solid product by filtration, wash with cold water to remove residual salts, and dry in a vacuum oven to yield this compound.
Spectroscopic Characterization
Validation of the final product's identity and purity is critical. Standard spectroscopic methods provide a definitive fingerprint of the molecular structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine and pyrazole rings (distinct doublets and singlets).- A singlet for the methyl group (CH₃) around δ 2.4-2.6 ppm.- A broad singlet for the carboxylic acid proton (-COOH) typically downfield (> δ 12 ppm). |
| ¹³C NMR | - Peaks corresponding to the aromatic carbons of the fused ring system.- A signal for the methyl carbon around δ 20-25 ppm.- A downfield signal for the carboxylic acid carbon (> δ 160 ppm). |
| Mass Spec (LC-MS) | - A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). |
Protocol: Characterization via NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried final product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable). Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition includes 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Applications in Drug Development
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives have shown promise in a range of therapeutic areas.
-
Antituberculosis Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as potent agents against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[4][5] The core scaffold is crucial for the mechanism of action, which often involves novel bacterial targets.
-
Kinase Inhibitors: This structural framework is highly effective for designing potent and selective kinase inhibitors, which are critical in oncology research.[4] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.
-
Agrochemicals: The versatility of this compound extends to agricultural chemistry, where it is used in the development of novel pesticides and herbicides.[2]
The 7-methyl group can provide beneficial steric interactions or improve metabolic stability, while the 3-carboxylic acid is a key point for derivatization. It can be readily converted into amides, esters, or other functional groups to create a library of analogs for SAR studies. This systematic modification allows researchers to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Conceptual workflow for SAR studies using the core scaffold.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in pharmaceutical and chemical research. Its robust synthesis, well-defined structure, and versatile functional groups make it an invaluable starting point for the development of novel therapeutic agents and other high-value chemical products. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this powerful heterocyclic scaffold.
References
- 1. Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-methyl-, methyl ester CAS#: 888735-64-6 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. longdom.org [longdom.org]
- 4. 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic Acid [benchchem.com]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system comprising both pyrazole and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for diverse structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1][2] This guide provides a comprehensive overview of the significant and diverse biological activities exhibited by pyrazolo[1,5-a]pyridine derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanisms of action, highlight key derivatives with potent activities, and provide standardized protocols for their biological evaluation.
Anticancer Activity: Targeting the Pillars of Cell Proliferation
Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival.[2][3]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive inhibitors of protein kinases.[2] These kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] By binding to the ATP-binding pocket of these enzymes, the derivatives block the transfer of phosphate groups to their downstream targets, thereby interrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis.
Prominent kinase targets for pyrazolo[1,5-a]pyridine derivatives include:
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Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation.[4] Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine compounds has been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, leading to apoptosis in cancer cells.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling network that is frequently activated in various cancers. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of the p110α isoform of PI3K, leading to the inhibition of cell proliferation and the phosphorylation of Akt.[5][6]
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Other Oncogenic Kinases: This scaffold has also been utilized to develop inhibitors for a range of other cancer-relevant kinases, including CK2, EGFR, B-Raf, MEK, CDK1, and CDK2.[2][3]
dot
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Potential Mechanism of Action of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to endogenous purines and its consequent diverse biological activities.[1] This guide focuses on a specific derivative, 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, and explores its potential mechanisms of action based on the established pharmacology of the broader pyrazolopyridine class. While direct mechanistic studies on this specific molecule are not extensively reported in publicly accessible literature, this document will provide a robust framework for its investigation. We will delve into hypothesized molecular targets, propose detailed experimental workflows for mechanism elucidation, and discuss the importance of its structural features in potential biological interactions. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and other novel pyrazolopyridine derivatives.
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that is isosteric to purine. This structural mimicry allows many pyrazolopyridine derivatives to function as antagonists or modulators of biological processes involving purines, such as nucleic acid synthesis and cellular signaling.[1] Consequently, this scaffold has been extensively explored for the development of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3]
Derivatives of the pyrazolo[1,5-a]pyridine class have been reported to exhibit a wide range of biological activities, including:
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Anticancer Properties: Many compounds containing the pyrazolopyridine nucleus have been identified as potent anticancer agents.[1][3]
-
Anti-inflammatory and Analgesic Effects: The unique structure of pyrazolo-pyridine contributes to its potential as a building block for molecules with anti-inflammatory and analgesic properties.[4]
-
Antitubercular Activity: Specific pyrazolo[1,5-a]pyridine-3-carboxamide hybrids have demonstrated significant efficacy against Mycobacterium tuberculosis.[5]
This compound incorporates two key functional groups: a methyl group at the 7-position and a carboxylic acid at the 3-position. These moieties are expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The carboxylic acid, in particular, can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the binding site of a target protein.[6]
Hypothesized Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound.
Kinase Inhibition
A prominent mechanism of action for many heterocyclic compounds, including pyrazolopyridine derivatives, is the inhibition of protein kinases. The purine-like core can effectively compete with ATP for binding to the kinase active site.
-
PI3K Pathway Inhibition: Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been developed as selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer cell proliferation.[6][7] The carboxylic acid group of this compound could form key interactions with residues in the ATP-binding pocket of kinases.
Modulation of Purinergic Receptors
Given the structural analogy to purines, this compound could potentially interact with purinergic receptors (P1 and P2), which are involved in a wide array of physiological and pathological processes, including inflammation and neurotransmission.
Inhibition of Other ATP-Dependent Enzymes
Beyond kinases, numerous other enzymes utilize ATP as a substrate. The pyrazolopyridine scaffold could potentially inhibit other ATPases or enzymes with ATP-binding domains.
The following diagram illustrates a hypothesized signaling pathway inhibition model:
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Proposed Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended.
Initial Phenotypic Screening
The first step is to assess the biological effect of the compound in relevant cellular models.
Protocol: Cell Viability Assay (MTT/XTT Assay)
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Target Identification and Validation
If the compound shows significant bioactivity, the next step is to identify its molecular target(s).
Workflow: Target Identification
Caption: Experimental workflow for target identification.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads) via its carboxylic acid group.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. The target protein(s) will bind to the compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Candidate Validation: Validate the identified protein candidates using techniques like Western blotting or by testing the compound's activity in in vitro assays with the purified protein.
Biochemical and Biophysical Characterization of Target Engagement
Once a target is identified, it is crucial to characterize the binding interaction.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer.
-
ITC Experiment: Titrate the compound into the protein solution in the ITC instrument.
-
Data Analysis: Analyze the resulting heat changes to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Cellular Pathway Analysis
To confirm that the compound's cellular effects are mediated through the identified target, pathway analysis is necessary.
Protocol: Western Blotting for Signaling Pathway Modulation
-
Cell Treatment: Treat cells with the compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and its downstream effectors (e.g., phospho-AKT, total AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the changes in protein phosphorylation or expression levels to assess the compound's impact on the signaling pathway.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound provide opportunities for synthetic modification to probe its mechanism and optimize its activity.
| Position | Functional Group | Potential Role | Proposed Modifications |
| 3 | Carboxylic Acid | Key binding interactions (H-bonding), solubility. | Esterification, amidation to probe the necessity of the acidic proton. |
| 7 | Methyl | Steric interactions, metabolic stability. | Replacement with other alkyl groups, halogens, or hydrogen to explore the pocket size. |
Conclusion
While the precise mechanism of action of this compound remains to be fully elucidated, its structural features and the known activities of the pyrazolopyridine class provide a strong foundation for hypothesizing its potential as a modulator of key cellular signaling pathways, likely through enzyme inhibition. The experimental workflows detailed in this guide offer a systematic approach to uncover its molecular targets and validate its mechanism of action. Such studies are essential for the continued development of this and other novel pyrazolopyridine derivatives as potential therapeutic agents.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic Acid [benchchem.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules, with derivatives exhibiting potential as anticancer, anti-inflammatory, and antituberculosis agents[1][2]. The strategic placement of a methyl group at the 7-position and a carboxylic acid at the 3-position offers multiple avenues for structural modification and interaction with biological targets.
This guide provides a comprehensive overview of the spectroscopic characteristics of this compound. Due to the limited availability of a complete public spectroscopic dataset for this specific molecule, this document leverages experimental data from its closely related precursor, this compound ethyl ester, in conjunction with established principles of spectroscopic analysis to present a robust and predictive characterization.
Synthesis and Purification
A reliable and common route to this compound involves the synthesis of its ethyl ester followed by hydrolysis. This two-step approach allows for easier purification of the intermediate ester.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound ethyl ester
This procedure is based on established methods for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Experimental Protocol: Hydrolysis to this compound
This is a standard saponification procedure.
-
Reaction Setup: Dissolve this compound ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux. Monitor the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction mixture, remove the ethanol under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound, with justifications based on the known data for its ethyl ester and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group.
Caption: Predicted ¹H NMR assignments for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.5 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the carboxylic acid group. |
| H5 | ~8.8 | d | ~7.0 | Doublet due to coupling with H6. Significantly deshielded by the fused pyridine ring nitrogen. |
| H6 | ~7.0 | d | ~7.0 | Doublet due to coupling with H5. Shielded relative to H5. |
| 7-CH₃ | ~2.5 | s | - | Singlet, typical chemical shift for an aryl methyl group. |
| COOH | ~13.0 | br s | - | Broad singlet, characteristic of a carboxylic acid proton, highly deshielded due to hydrogen bonding. |
Expertise & Experience: The prediction for the carboxylic acid proton at ~13.0 ppm is based on the typical range for such protons, which is highly dependent on concentration and solvent due to intermolecular hydrogen bonding[3]. The deshielding effect of the nitrogen atom on the adjacent H5 proton is a well-established phenomenon in pyridine-like systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~145 | Attached to nitrogen and adjacent to the carboxylic acid group. |
| C3 | ~110 | Shielded by the adjacent nitrogen in the pyrazole ring. |
| C3a | ~140 | Bridgehead carbon, deshielded. |
| C5 | ~128 | Aromatic CH in the pyridine ring. |
| C6 | ~118 | Aromatic CH, shielded by the methyl group. |
| C7 | ~148 | Attached to the methyl group and nitrogen. |
| C8a | ~125 | Bridgehead carbon. |
| 7-CH₃ | ~21 | Typical chemical shift for an aryl methyl carbon. |
| COOH | ~165 | Carbonyl carbon of the carboxylic acid. |
Trustworthiness: These predictions are grounded in the known ¹³C NMR data for pyridine, where carbons closer to the nitrogen are more deshielded[4], and the general effects of methyl and carboxylic acid substituents on aromatic rings.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): For C₉H₈N₂O₂, the expected exact mass is approximately 192.0586 g/mol . The high-resolution mass spectrum should show a prominent peak at this m/z value.
-
Key Fragmentation Pathways:
-
Loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a fragment at [M-17]⁺.
-
Loss of a water molecule (H₂O), resulting in a fragment at [M-18]⁺.
-
Decarboxylation (loss of CO₂) to give a fragment at [M-44]⁺.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N and C=C (Aromatic) | 1500-1650 | Medium to strong |
Authoritative Grounding: The characteristic broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid group in an IR spectrum[3].
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on a combination of experimental data from its ethyl ester and predictive analysis grounded in fundamental spectroscopic principles. The provided protocols for its synthesis and the tabulated spectroscopic data offer a valuable resource for researchers working with this important class of heterocyclic compounds. The structural insights gained from NMR, mass spectrometry, and IR spectroscopy are crucial for confirming the identity and purity of the synthesized compound and for understanding its chemical properties and potential biological interactions.
References
An In-depth Technical Guide to Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, identified by CAS number 16205-45-1, is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class of compounds.[1][2] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines and its presence in various biologically active molecules.[3] The pyrazolo[1,5-a]pyridine core is a key feature in compounds developed for a range of therapeutic areas, including antitubercular agents and treatments for neurological disorders.[3][4] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers utilizing it in their scientific endeavors.
Physicochemical and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 16205-45-1 | [1][2] |
| IUPAC Name | ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Yellow solid | [4] |
| Purity | Typically ≥95% (commercial) | [1] |
| SMILES | CCOC(=O)C1=C2C=CC=C(C)N2N=C1 | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Favorable solubility and reactivity profile for synthetic pathways | [4] |
Synthesis and Purification
The synthesis of ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be achieved through a well-established route for the pyrazolo[1,5-a]pyridine scaffold, which involves a 1,3-dipolar cycloaddition reaction.[3] The logical workflow for this synthesis is outlined in the diagram below.
Caption: Synthetic workflow for Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the general method described for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[3]
Step 1: N-Amination of 4-Methylpyridine
-
To a solution of 4-methylpyridine in a suitable solvent (e.g., dichloromethane), add an N-aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) at room temperature.
-
Stir the reaction mixture for several hours until the formation of the N-amino-4-methylpyridinium salt is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting salt can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the N-amino-4-methylpyridinium salt in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) to the suspension to generate the pyridinium ylide in situ.
-
To this mixture, add ethyl propiolate dropwise at room temperature.
-
Heat the reaction mixture and stir for several hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, a singlet for the methyl group at the 7-position, and a quartet and a triplet for the ethyl ester group.
-
¹³C NMR (Predicted): The carbon NMR spectrum should display distinct signals for the carbons of the heterocyclic core, the methyl group, and the ethyl ester functionality, including a downfield signal for the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching of the alkyl and aromatic groups.
Mass Spectrometry (MS)
Mass spectral analysis should confirm the molecular weight of the compound (204.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass and further confirm the elemental composition.
Biological Activity and Potential Applications
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, indicating its ability to bind to multiple biological targets.[3]
Antitubercular Potential
Derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold have shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] These compounds are believed to target the QcrB subunit of the cytochrome bc1 complex, which is crucial for mycobacterial energy metabolism.[3] This suggests that ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a valuable starting material for the synthesis of novel antitubercular agents.
Caption: Hypothetical signaling pathway for pyrazolo[1,5-a]pyridine antitubercular agents.
Neurological and Inflammatory Disorders
The pyrazolo[1,5-a]pyridine core has also been explored for its potential in treating neurological disorders and for its anti-inflammatory and analgesic properties.[4] This opens avenues for the development of derivatives of ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate for these therapeutic areas. Furthermore, the related pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its activity as a KCNQ potassium channel activator, which is a target for epilepsy and other neuronal hyperexcitability disorders.
Safety and Handling
Based on available safety data, ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is classified as an irritant.[1] It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Storage
It is recommended to store ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 0-8 °C.[4]
Conclusion
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a versatile and valuable building block for the synthesis of novel compounds with potential applications in various areas of drug discovery, particularly in the development of antitubercular and neuroactive agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential biological significance. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate 95% | CAS: 16205-45-1 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Computational Chemistry of Pyrazolo[1,5-a]pyridines: A Technical Guide for Researchers
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, demonstrating a remarkable versatility that has led to its incorporation into a multitude of bioactive compounds and functional materials. The continued exploration of this privileged heterocyclic system is increasingly reliant on theoretical and computational methodologies to elucidate its intrinsic properties, predict its behavior in complex environments, and guide the rational design of novel derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key computational techniques employed in the study of pyrazolo[1,5-a]pyridines. We will delve into the practical application of these methods, from elucidating electronic structure and aromaticity to predicting reaction mechanisms and simulating spectroscopic properties, with a strong emphasis on the causality behind methodological choices. This guide is intended to serve as a practical and authoritative resource, bridging the gap between theoretical concepts and their application in the laboratory.
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Role of In Silico Chemistry
Pyrazolo[1,5-a]pyridines are fused nitrogen heterocyclic systems that have garnered significant attention due to their diverse biological activities, including their use as anticancer agents, anti-inflammatory molecules, and kinase inhibitors.[1][2] Their unique electronic and structural features also make them attractive candidates for the development of novel fluorophores and organic electronic materials.[3][4] The broad utility of this scaffold stems from its rigid, planar structure and the tunable nature of its electronic properties through substitution at various positions around the fused rings.[5]
The empirical, trial-and-error approach to the synthesis and evaluation of new chemical entities is often a time-consuming and resource-intensive process. Computational chemistry offers a powerful and cost-effective alternative, enabling researchers to build predictive models that can guide experimental design. By simulating molecular properties and interactions at the atomic level, we can gain a deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the behavior of pyrazolo[1,5-a]pyridine derivatives. This in silico approach accelerates the discovery and optimization of lead compounds in drug discovery and facilitates the rational design of materials with desired photophysical characteristics.
This guide will navigate the theoretical landscape of pyrazolo[1,5-a]pyridine research, providing a robust framework for understanding and applying key computational methods.
Foundational Computational Methodologies: A Primer
The theoretical investigation of pyrazolo[1,5-a]pyridines hinges on a selection of powerful computational techniques. The choice of method is dictated by the specific scientific question being addressed, balancing computational cost with the desired level of accuracy.
Density Functional Theory (DFT): The Workhorse of Quantum Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium-sized organic molecules like pyrazolo[1,5-a]pyridines.[6] It offers a favorable balance between accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
Causality of Method Selection: The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Functionals: For general-purpose geometry optimizations and electronic structure calculations of pyrazolo[1,5-a]pyridines, hybrid functionals such as B3LYP and PBE0 are often employed.[7] For studies involving non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.[7]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p) , are commonly used for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like aug-cc-pVTZ may be necessary.[8]
Time-Dependent Density Functional Theory (TD-DFT): Unveiling Excited States
To understand the photophysical properties of pyrazolo[1,5-a]pyridines, such as their absorption and emission spectra, we must venture into the realm of electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.[9][10] It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the optimization of excited-state geometries, which is crucial for predicting fluorescence.[11]
Causality of Method Selection: The performance of TD-DFT is highly dependent on the chosen functional.
-
Functionals for TD-DFT: While standard hybrid functionals can provide a qualitative picture, range-separated functionals like CAM-B3LYP and ωB97X-D often yield more accurate results for charge-transfer excitations, which are common in substituted pyrazolo[1,5-a]pyridines.[12]
Molecular Mechanics and Molecular Dynamics (MD): Simulating the Dance of Molecules
For larger systems, such as a pyrazolo[1,5-a]pyridine derivative interacting with a protein, or for studying the conformational dynamics of flexible molecules in solution, quantum mechanical methods become computationally prohibitive. In these cases, we turn to molecular mechanics (MM), which employs classical physics to model molecular systems. Molecular dynamics (MD) simulations use these classical force fields to simulate the movement of atoms and molecules over time, providing insights into conformational changes, binding stability, and solvent effects.[13][14]
Elucidating Electronic Structure and Aromaticity
The electronic structure of the pyrazolo[1,5-a]pyridine core is fundamental to its reactivity and photophysical properties. Computational methods allow us to visualize molecular orbitals and quantify concepts like aromaticity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons, and they play a crucial role in chemical reactions and electronic transitions.[6]
| Property | Description |
| HOMO Energy | Correlates with the ionization potential and the ability to donate electrons. |
| LUMO Energy | Correlates with the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | A measure of the molecule's chemical reactivity and kinetic stability. |
Aromaticity Analysis: The Nucleus-Independent Chemical Shift (NICS)
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the degree of aromaticity.[15][16] It involves placing a "ghost" atom (a point in space with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.[17]
Protocol for NICS Calculation:
-
Geometry Optimization: Optimize the geometry of the pyrazolo[1,5-a]pyridine derivative at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Ghost Atom Placement: Place a ghost atom (Bq) at the geometric center of the pyrazole and pyridine rings. For NICS(1) calculations, the ghost atom is placed 1 Å above the plane of the ring.
-
NMR Calculation: Perform a nuclear magnetic resonance (NMR) calculation using a method like GIAO (Gauge-Including Atomic Orbital).
-
Analysis: The isotropic magnetic shielding value of the ghost atom, with its sign reversed, is the NICS value.
Predicting Reactivity and Reaction Mechanisms
DFT calculations are invaluable for understanding the mechanisms of chemical reactions, including the synthesis of pyrazolo[1,5-a]pyridines. By mapping the potential energy surface of a reaction, we can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of the reaction pathway.[18][19]
A common synthetic route to pyrazolo[1,5-a]pyridines involves the cycloaddition of N-aminopyridinium ylides with alkynes.[20][21] DFT can be used to elucidate the concerted or stepwise nature of this reaction and to predict the regioselectivity.
Simulating Spectroscopic Properties
As mentioned, TD-DFT is the primary tool for simulating UV-Vis absorption and fluorescence spectra.[3][11] This is particularly important for the design of pyrazolo[1,5-a]pyridine-based fluorophores. By systematically modifying the substituents on the pyrazolo[1,5-a]pyridine core and calculating the resulting spectroscopic properties, one can rationally tune the color and intensity of the fluorescence. For instance, studies have shown that electron-donating groups at the 7-position can enhance absorption and emission intensities.[3]
Protocol for TD-DFT Calculation of Absorption and Emission Spectra:
-
Ground State Optimization: Optimize the geometry of the molecule in its ground electronic state (S0).
-
Vertical Excitation Calculation: Perform a TD-DFT calculation at the S0 geometry to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Optimization: Optimize the geometry of the molecule in its first excited state (S1).
-
Emission Energy Calculation: Perform a single-point TD-DFT calculation at the S1 optimized geometry to determine the emission energy (fluorescence).
Computational Drug Design Strategies
The application of computational methods is particularly impactful in the field of drug discovery, where they are used to identify and optimize potential drug candidates.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[22] It is widely used to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. For pyrazolo[1,5-a]pyridine-based kinase inhibitors, docking studies can reveal key hydrogen bonding interactions and hydrophobic contacts within the ATP-binding pocket of the kinase.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[4] By developing a QSAR model for a set of pyrazolo[1,5-a]pyridine derivatives with known inhibitory activity, one can predict the activity of new, unsynthesized analogues.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools can predict these properties based on the molecular structure, allowing for the early identification of compounds with potential liabilities.[18]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the protein-ligand complex, offering insights into the stability of the binding mode and the role of water molecules in the binding site. By simulating the complex over several nanoseconds or longer, one can assess the conformational flexibility of the ligand in the active site and identify key interactions that are maintained over time.[14]
Conclusion and Future Outlook
Theoretical and computational studies have become an indispensable component of modern research on pyrazolo[1,5-a]pyridines. From fundamental investigations of their electronic structure to the rational design of novel drugs and materials, in silico methods provide a powerful lens through which to understand and predict the behavior of this versatile heterocyclic scaffold. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect that the synergy between computational and experimental chemistry will lead to even more rapid advances in the development of new pyrazolo[1,5-a]pyridine-based technologies. This guide has provided a foundational understanding of the key computational techniques and their application, empowering researchers to leverage these powerful tools in their own investigations.
References
- 1. Benchmark computations of nearly degenerate singlet and triplet states of N-heterocyclic chromophores. II. Density-base… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmark Computations of Nearly Degenerate Singlet and Triplet states of N-heterocyclic Chromophores : II. Density-based Methods [arxiv.org]
- 9. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the stability of ligand binding modes to proteins by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. poranne-group.github.io [poranne-group.github.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 19. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus | PLOS One [journals.plos.org]
- 22. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
literature review of pyrazolo[1,5-a]pyridine synthesis
An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridines for Medicinal Chemistry Applications
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention from the medicinal and synthetic chemistry communities.[1][2] As a privileged scaffold, its rigid, planar structure is a cornerstone in the design of numerous biologically active molecules.[3] These compounds are integral to a variety of approved drugs and clinical candidates, demonstrating a wide spectrum of therapeutic activities, including potent protein kinase inhibition for cancer therapy, antiviral, and anti-inflammatory properties.[1][4][5] The first reported synthesis of this motif dates back to 1948, and since then, the development of novel and efficient synthetic routes has been a major focus of research.[1][2]
This guide provides a comprehensive overview of the principal synthetic strategies employed to construct the pyrazolo[1,5-a]pyridine ring system. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices and providing detailed protocols for key transformations. The discussion is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Pillar 1: [3+2] Cycloaddition Reactions - The Workhorse Strategy
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes.[6][7] This approach is favored for its reliability and the high degree of functional group tolerance it offers.
Mechanistic Rationale
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The N-iminopyridinium ylide, generated in situ from the corresponding N-aminopyridine, serves as the 1,3-dipole. This reactive intermediate then undergoes a concerted or stepwise cycloaddition with a dipolarophile (e.g., an alkyne). The subsequent aromatization, often involving the elimination of a leaving group or an oxidative step, yields the final pyrazolo[1,5-a]pyridine product. The choice of dipolarophile is critical as it directly dictates the substitution pattern on the newly formed pyrazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of pyrazolo[1,5-a]pyridine compounds
An In-Depth Technical Guide to the Therapeutic Targets of Pyrazolo[1,5-a]pyridine and its Analogs
Abstract
The pyrazolo[1,5-a]pyridine scaffold, and its closely related analog pyrazolo[1,5-a]pyrimidine, represent a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its rigid, planar structure and synthetic versatility allow for extensive structural modifications, making it an ideal framework for the design of targeted therapeutics.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[4][5][6] This guide provides a comprehensive technical overview of the key molecular targets of pyrazolo[1,5-a]pyridine derivatives, delving into their mechanisms of action in major therapeutic areas. We will explore their role as inhibitors of critical signaling proteins, particularly protein kinases in oncology, their modulation of inflammatory pathways, their utility in combating infectious diseases, and their emerging applications in neurology and other receptor-mediated conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.
Chapter 1: The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Drug Discovery
Chemical Structure and Properties
The pyrazolo[1,5-a]pyridine motif is a fused heterocyclic system resulting from the combination of a five-membered pyrazole ring and a six-membered pyridine ring.[1] This fusion creates a rigid, planar aromatic system that serves as a robust backbone for drug design. The synthetic accessibility of this scaffold is a key advantage; it is typically synthesized through the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic compounds.[1] This versatility allows for precise, regioselective placement of various substituents around the core, enabling the fine-tuning of physicochemical properties and biological activity.[4]
A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores exemplify this concept. Their unique structural features, including the ability to mimic the purine core of ATP, position them as ideal candidates for interacting with the ATP-binding pockets of enzymes, particularly kinases.[4] This inherent bioactivity, combined with the potential for diverse functionalization, has made these scaffolds a cornerstone in the development of targeted therapies.[1][3]
Overview of Biological Activities
Research into pyrazolo[1,5-a]pyridine derivatives has revealed a wide array of biological activities, highlighting their potential across numerous disease states.[6][7] These include:
-
Anticancer: Primarily through the inhibition of protein kinases crucial for tumor growth and proliferation.[4][8]
-
Anti-inflammatory: By targeting key enzymes in inflammatory signaling cascades like MAPKs.[9][10]
-
Antiviral: Demonstrating efficacy against viruses such as herpes simplex virus (HSV).[11]
-
Antibacterial: Showing activity against a range of bacteria, including drug-resistant strains of Mycobacterium tuberculosis.[12]
-
Neuroprotective: Offering potential in neurodegenerative diseases like Parkinson's by inhibiting relevant CDKs and reducing apoptosis.[13]
-
Receptor Modulation: Acting as antagonists for receptors like the neuropeptide Y1 (NPY Y1) and prostaglandin E1 (EP1) receptors.[14][15]
Chapter 2: Key Therapeutic Area: Oncology
The dysregulation of cellular signaling, often driven by aberrant protein kinase activity, is a hallmark of cancer. Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of protein kinase inhibitors (PKIs) due to their ability to compete with ATP for binding to the kinase active site.[4][8]
Prime Kinase Targets in Oncology
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and proliferation that is frequently mutated in human cancers. Several pyrazolo[1,5-a]pyridine compounds have been developed as potent PI3K inhibitors. Notably, researchers have achieved selectivity for specific isoforms, such as p110α, with compounds demonstrating IC50 values as low as 0.9 nM.[16] More recently, dual inhibition of PI3Kγ and PI3Kδ has been explored as a strategy for cancer immunotherapy, with pyrazolopyridine derivatives showing promise in repolarizing tumor-associated macrophages and suppressing tumor growth in preclinical models.[17]
Trk fusions are oncogenic drivers in a wide range of solid tumors. The pyrazolo[1,5-a]pyrimidine core is a key feature in two clinically approved, first-generation Trk inhibitors, Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib, designed to overcome acquired resistance.[18] These inhibitors function by binding to the hinge region of the Trk kinase domain. For instance, the pyrazolo[1,5-a]pyrimidine moiety forms a crucial hinge interaction with the Met592 residue, anchoring the inhibitor in the active site.[19]
CDKs are essential for cell cycle regulation, and their inhibition is a validated anticancer strategy. CDK9, in particular, plays a vital role in regulating transcription by phosphorylating RNA polymerase II.[20] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[20] Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as selective CDK9 inhibitors.[20] Furthermore, related derivatives have shown neuroprotective effects in models of Parkinson's disease by inhibiting CDK1.[13]
The versatility of the scaffold allows it to target a broad range of other kinases implicated in cancer, including:
-
EGFR, B-Raf, and MEK: Key components of the MAPK pathway, particularly relevant in non-small cell lung cancer (NSCLC) and melanoma.[4][8]
-
Pim-1: A serine/threonine kinase involved in promoting cell survival and proliferation.[4]
-
NAK Kinases (AAK1, GAK, BIKE): Involved in clathrin-mediated endocytosis, a process hijacked by some viruses and also relevant to cell signaling. Macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed to target this family.[21]
Data Summary: Representative Pyrazolo-Fused Kinase Inhibitors
| Compound Class | Target Kinase(s) | Potency (IC50) | Therapeutic Indication | Reference(s) |
| Pyrazolo[1,5-a]pyridines | PI3Kα | 0.9 nM | Cancer | [16] |
| Pyrazolo[1,5-a]pyridines | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM | Cancer Immunotherapy | [17] |
| Pyrazolo[1,5-a]pyrimidines | TrkA | 1.7 nM | NTRK Fusion Cancers | [19] |
| Pyrazolo[1,5-a]pyrimidines | CDK9 | Potent Activity | Cancer | [20] |
| Pyrazolo[1,5-a]pyrimidines | AAK1 | 40 nM | Antiviral, Cancer | [21] |
Signaling Pathway Visualization
Caption: The PI3K/Akt signaling pathway and its inhibition.
Chapter 3: Therapeutic Potential in Inflammatory Disorders
Chronic inflammation is an underlying factor in numerous diseases. Pyrazolo[1,5-a]quinazoline, a related scaffold, has demonstrated significant anti-inflammatory potential by targeting key signaling pathways.[9][10]
Targeting Mitogen-Activated Protein Kinases (MAPKs)
MAPK signaling cascades (including ERK, JNK, and p38) are central to the production of inflammatory mediators. Molecular modeling and biological assays have shown that pyrazolo-fused compounds can effectively bind to and inhibit MAPKs like ERK2, p38α, and JNK3.[9][10] This inhibition blocks downstream inflammatory responses.
Inhibition of NF-κB Transcriptional Activity
The transcription factor NF-κB is a master regulator of inflammation. A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activity in monocytic cells. This screen identified several potent compounds, demonstrating that this scaffold can effectively suppress the inflammatory response at the transcriptional level.[9]
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a method to screen compounds for anti-inflammatory activity by measuring the inhibition of NF-κB transcriptional activity.
Objective: To quantify the ability of pyrazolo[1,5-a]pyridine derivatives to inhibit LPS-induced NF-κB activation in a human monocytic cell line (e.g., THP-1Blue™).
Materials:
-
THP-1Blue™ NF-κB Reporter Cells
-
RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (dissolved in DMSO)
-
QUANTI-Blue™ Solution (secreted embryonic alkaline phosphatase detection reagent)
-
96-well plates (flat-bottom)
-
CO2 Incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader, 620-650 nm)
Procedure:
-
Cell Culture: Maintain THP-1Blue™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days.
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine test compounds in culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Cell Seeding: Centrifuge cells and resuspend in fresh medium. Seed 180 µL of cell suspension (e.g., at 5 x 10^5 cells/mL) into each well of a 96-well plate.
-
Compound Treatment: Add 20 µL of the diluted test compounds to the appropriate wells. Include wells for "vehicle control" (medium + DMSO) and "untreated control" (medium only). Incubate for 1 hour at 37°C.
-
Inflammatory Stimulation: Prepare a working solution of LPS (e.g., 1 µg/mL). Add 20 µL of LPS solution to all wells except the "untreated control". The final concentration will be ~100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions and warm to 37°C.
-
Add 180 µL of QUANTI-Blue™ solution to a new 96-well plate.
-
Carefully transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the new plate.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader. The color change from pink to purple/blue indicates SEAP activity, which is proportional to NF-κB activation.
-
Analysis: Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value.
Chapter 4: Applications in Infectious Diseases
The pyrazolo[1,5-a]pyridine scaffold has shown significant promise as a source of novel anti-infective agents.
Antiviral Activity
Derivatives of pyrazolo[1,5-a]pyridine have been identified as potent inhibitors of herpes virus replication.[11] Structure-activity relationship (SAR) studies have helped to elaborate the minimal pharmacophore required for this activity, focusing on the nature and orientation of substituents at the C3 position.[11] More recently, macrocyclic inhibitors targeting NAK kinases, which are involved in viral entry via endocytosis, have shown activity against various RNA viruses.[21]
Antibacterial Activity
This class of compounds exhibits a broad spectrum of antibacterial activity.[22][23] Notably, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[12] Other studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit carbonic anhydrase and possess anti-quorum-sensing and antibiofilm activities, suggesting multiple mechanisms for their antibacterial effects.[24]
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for screening antimicrobial compounds.
Chapter 5: Emerging and Other Therapeutic Targets
Beyond the major areas of oncology and infectious diseases, the unique properties of pyrazolo[1,5-a]pyridines have led to their investigation for a variety of other conditions.
-
Neurodegenerative Disorders: Certain derivatives have shown a neuroprotective effect in cellular models of Parkinson's disease by inhibiting CDKs and reducing rotenone-induced apoptosis.[13] Additionally, pyrazolo[1,5-a]pyrazin-4-ones have been developed as potent and brain-penetrant positive allosteric modulators of the GluN2A subunit of the NMDA receptor, a promising target for treating psychiatric diseases.[25]
-
CNS and Receptor-Mediated Conditions: The scaffold has been used to develop antagonists for G-protein coupled receptors. This includes orally active EP1 receptor antagonists for treating overactive bladder and NPY Y1 receptor antagonists investigated for their potential role in reducing food intake and blood pressure.[14][15]
-
Neurological and Metabolic Disorders: Some derivatives act as adenosine A1 receptor antagonists, which have potential applications as diuretics.[26]
Chapter 6: Synthetic Strategies and Structure-Activity Relationships (SAR)
The therapeutic success of the pyrazolo[1,5-a]pyridine scaffold is intrinsically linked to the ability to synthesize a wide array of derivatives and understand how structural changes impact biological activity.
General Synthetic Routes
The most common approach for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the reaction of 5-aminopyrazole derivatives with 1,3-bielectrophilic compounds like β-dicarbonyls or enaminones.[1][4] For the pyrazolo[1,5-a]pyridine core, a catalyst-free [3+2] cycloaddition of alkyne derivatives to 2-imino-1H-pyridin-1-amines is an efficient method.[26] Advanced techniques like microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and introduce greater structural diversity.[4][8]
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties. For kinase inhibitors, substitutions at different positions on the pyrazolo-fused ring system directly influence binding affinity and selectivity. For example, in Trk inhibitors, an amide linkage at the C3 position and a difluorophenyl-substituted pyrrolidine at the C5 position significantly enhance inhibitory activity.[19] For PI3K inhibitors, SAR exploration around the entire ring system led to the identification of highly potent examples.[16]
Caption: Key SAR points on the pyrazolo[1,5-a]pyrimidine core.
Chapter 7: Challenges and Future Directions
Despite the significant therapeutic promise of pyrazolo[1,5-a]pyridine derivatives, several challenges remain. For kinase inhibitors, the development of drug resistance through target mutation is a persistent obstacle.[8] Off-target effects and toxicity are also key concerns that require careful optimization of selectivity.[4][8]
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing next-generation inhibitors with higher selectivity for the target protein over related family members to minimize side effects.
-
Overcoming Resistance: Developing compounds, such as macrocycles or allosteric inhibitors, that are effective against known resistance mutations.[8][21]
-
Optimizing Pharmacokinetics: Enhancing properties like bioavailability and metabolic stability to improve clinical efficacy.[4]
-
Exploring New Targets: Expanding the application of this versatile scaffold to novel and untargeted proteins in a wider range of diseases.
The pyrazolo[1,5-a]pyridine scaffold has proven to be a remarkably fruitful starting point for drug discovery. Its continued exploration, guided by a deep understanding of its target interactions and SAR, holds immense potential for the development of next-generation therapeutics.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson’s Disease Model in Rotenone-Induced SH-SY5Y Cells – Read Article in LENS [readarticle.org]
- 14. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Hydrolysis of Ethyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
Abstract: This document provides a detailed scientific and practical guide for the hydrolysis of ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate to its corresponding carboxylic acid, 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors for cancer treatment and anti-inflammatory agents.[1][2][3] The conversion of the ethyl ester to the carboxylic acid is a critical step, enabling further derivatization, such as amide bond formation, to generate libraries of bioactive molecules.[4] This guide presents two robust protocols—base-catalyzed saponification and acid-catalyzed hydrolysis—elucidating the underlying mechanisms, experimental procedures, analytical characterization, and troubleshooting strategies to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic N-heterocycle that has garnered significant attention from the pharmaceutical and agrochemical research communities.[1][5] Its unique electronic and structural properties make it an excellent scaffold for designing molecules that can interact with various biological targets. Derivatives have shown promise as potent inhibitors of protein kinases like PI3Kδ and PI3Kγ, which are implicated in cancer and inflammatory diseases.[3][6][7]
The hydrolysis of the ethyl ester at the 3-position is a foundational transformation. The resulting carboxylic acid is a versatile intermediate, primed for coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). This application note provides researchers with the necessary technical details to perform this conversion efficiently and reliably.
Scientific Principles: Understanding Ester Hydrolysis
The cleavage of an ester to form a carboxylic acid and an alcohol is known as hydrolysis.[8] This reaction is typically very slow in pure water and requires catalysis by either an acid or a base.[8] The choice between acid and base catalysis has significant implications for the reaction's reversibility, conditions, and work-up procedure.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is the most common and often preferred method for this transformation.[9][10] It is a practically irreversible process, which drives the reaction to completion.[10][11]
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[9]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt and ethanol. This final step renders the overall reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[11][12]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[13] All steps in this mechanism are reversible, and an equilibrium is established.[14] To drive the reaction toward the products (carboxylic acid and alcohol), a large excess of water is required.[8][14]
The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step activates the carbonyl group, making the carbon atom more electrophilic.[14][15]
-
Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13][15]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a neutral ethanol molecule.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.[14]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Experimental Protocols and Workflow
The following protocols provide step-by-step instructions for the synthesis of this compound.
Caption: General workflow for ester hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This is the recommended protocol due to its high efficiency and irreversible nature.
Materials and Reagents:
-
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Ethanol (EtOH) or Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as a 3:1 mixture of methanol and water.[16]
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.[16] Ensure the base is fully dissolved.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70 °C) for 2-16 hours.[16]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring to acidify the solution to pH 3-4.[6] A precipitate of the carboxylic acid product should form.
-
Isolation/Extraction:
-
Filtration: If a clean precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Extraction: If the product does not precipitate cleanly, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.[6]
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is an alternative but may require longer reaction times and careful control of equilibrium.
Materials and Reagents:
-
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Dioxane or Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl ester (1.0 eq) in a mixture of an organic solvent (e.g., dioxane) and water. An excess of water is crucial to drive the equilibrium.[8]
-
Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of 6M HCl.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[14]
-
Monitoring: Monitor the reaction progress by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Extract the mixture several times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Data Analysis and Product Characterization
Thorough characterization is essential to confirm the successful synthesis of this compound.
| Parameter | Starting Ester (Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate) | Product (this compound) | Rationale for Change |
| ¹H NMR | Triplet ~1.4 ppm (3H, -CH₃); Quartet ~4.4 ppm (2H, -OCH₂-) | Signals for the ethyl group are absent. | The ethoxy group (-OCH₂CH₃) has been removed. |
| Aromatic protons | Aromatic protons may show slight shifts due to the change in the electronic nature of the C3 substituent. | Change from ester to carboxylic acid. | |
| A very broad singlet appears at >10 ppm (-COOH). This signal may be exchangeable with D₂O. | Presence of the acidic carboxylic proton. | ||
| ¹³C NMR | Signals for ethyl group carbons (~14 ppm, ~60 ppm). | Ethyl group signals are absent. | Removal of the ethoxy group. |
| Carbonyl carbon signal (~160-165 ppm). | Carbonyl carbon signal shifts slightly (~165-170 ppm). | Change in the electronic environment of the carbonyl group. | |
| IR Spectroscopy | C=O stretch (ester) at ~1710-1730 cm⁻¹. C-O stretch at ~1250 cm⁻¹. | C=O stretch (acid) at ~1680-1710 cm⁻¹. Broad O-H stretch from ~2500-3300 cm⁻¹. | Appearance of the carboxylic acid O-H group and a shift in the carbonyl frequency. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the ester's molecular weight. | [M+H]⁺ or [M-H]⁻ corresponding to the carboxylic acid's molecular weight (28 Da less than the ester). | Loss of the C₂H₄ fragment from the ethyl group. |
| TLC | Higher Rf value (less polar). | Lower Rf value (more polar). | The carboxylic acid is significantly more polar than the ester. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Insufficient amount of base/acid catalyst. 3. (Acid-catalyzed) Equilibrium not shifted sufficiently. | 1. Increase reaction time and/or temperature. 2. Add more catalyst (e.g., increase equivalents of NaOH). 3. (Acid-catalyzed) Increase the proportion of water in the solvent mixture. |
| Low Yield | 1. Product loss during work-up (product is somewhat water-soluble). 2. Incomplete precipitation during acidification. 3. Degradation of starting material or product. | 1. Perform more extractions (5-6 times) with the organic solvent. Saturate the aqueous layer with NaCl to decrease the product's solubility. 2. Ensure pH is sufficiently low (~3). If precipitation is poor, proceed with extraction instead of filtration. 3. Avoid excessively high temperatures or prolonged reaction times, especially with strong acid. |
| Difficulty in Purification | 1. Oily product that won't crystallize. 2. Contamination with starting material. | 1. Attempt trituration with a non-polar solvent (e.g., hexanes, ether) to induce solidification. If that fails, use silica gel column chromatography. 2. Ensure the reaction has gone to completion via TLC. If not, resubmit the material to the reaction conditions. |
| Base Hydrolysis Work-up Issue: Product Stays in Aqueous Layer | The carboxylate salt is ionic and highly water-soluble. The product will not extract into the organic layer until it is protonated. | This is expected behavior. Ensure the aqueous layer is acidified to a pH of ~3-4 before attempting extraction. Use pH paper to verify. |
Conclusion
The hydrolysis of ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a fundamental and enabling transformation for the synthesis of novel derivatives for drug discovery and development. The base-catalyzed saponification protocol is generally superior due to its irreversibility and typically cleaner conversions. Careful monitoring of the reaction and a well-executed work-up, particularly the acidification step, are critical for achieving high yields of the desired this compound. This application note provides the robust framework necessary for researchers to successfully perform this key synthetic step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. longdom.org [longdom.org]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug development.[1] This fused, planar N-heterocyclic system is a key structural motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2] Notably, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent protein kinase inhibitors, targeting enzymes that are often dysregulated in diseases like cancer.[1][3]
The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties.[4] Consequently, the development of efficient, robust, and scalable synthetic methodologies is of paramount importance to researchers in both academia and industry. One-pot cyclization reactions have emerged as a particularly powerful strategy, offering significant advantages in terms of operational simplicity, reduced reaction times, and improved overall yields by minimizing the need for isolation of intermediates.[1]
This guide provides an in-depth exploration of the most effective one-pot synthetic strategies for accessing the pyrazolo[1,5-a]pyrimidine core, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind key procedural choices.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-amino-1H-pyrazole (or a tautomeric 5-aminopyrazole) with a 1,3-bielectrophilic partner.[1][4] This section will detail the two predominant one-pot approaches: the two-component condensation with 1,3-dicarbonyls and their surrogates, and the three-component reaction involving an aldehyde and an active methylene compound.
Strategy 1: Two-Component Cyclocondensation
This is the most widely adopted method for pyrazolo[1,5-a]pyrimidine synthesis, prized for its reliability and the commercial availability of starting materials.[1][4] The reaction involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound (e.g., β-diketone, β-ketoester) or a more reactive equivalent like a β-enaminone.[1][4]
The reaction proceeds via an initial nucleophilic attack of the aminopyrazole on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by a cyclization and dehydration sequence.[1] The regioselectivity of the final product is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyls. The reaction can be steered by both the reaction conditions (acidic vs. basic catalysis) and the nature of the reactants.
-
Under acidic conditions , the endocyclic imino group of the pyrazole ring can be activated, leading to an initial nucleophilic attack at this position.[2]
-
Under basic or neutral conditions , the more nucleophilic exocyclic amino group typically initiates the reaction by attacking one of the carbonyl carbons.[2]
The use of β-enaminones often provides superior reactivity and regiocontrol compared to their β-dicarbonyl counterparts.[4] The dimethylamino group in a β-enaminone, for instance, acts as a good leaving group, facilitating an initial aza-Michael type addition-elimination, which reliably directs the regiochemical outcome.
Below is a generalized workflow for this synthetic approach.
Workflow for Two-Component Synthesis.
A more detailed mechanistic representation is provided below, illustrating the key steps in the acid-catalyzed cyclocondensation.
Acid-Catalyzed Two-Component Mechanism.
This protocol describes a rapid and efficient synthesis of 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[1][5]
Materials:
-
3-Amino-1H-pyrazole (1.0 mmol, 83.1 mg)
-
Acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL)
-
Glacial Acetic Acid (2.0 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine 3-amino-1H-pyrazole, acetylacetone, and glacial acetic acid in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
If necessary, the crude product can be purified by recrystallization from ethanol to afford the pure 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine.
Rationale for Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate and often leading to cleaner product formation with higher yields compared to conventional reflux.[1]
-
Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, facilitating the condensation and subsequent cyclization/dehydration steps.[1]
Strategy 2: Three-Component One-Pot Synthesis
This elegant approach combines a 3-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a single pot to construct the pyrazolo[1,5-a]pyrimidine core.[1] This method is highly valued for its efficiency and ability to rapidly generate molecular diversity.
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. This is followed by a Michael addition of the 3-aminopyrazole to the activated double bond of the intermediate. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the final product.
The workflow for this multicomponent reaction is depicted below.
Workflow for Three-Component Synthesis.
This protocol details the synthesis of a substituted pyrazolo[1,5-a]pyrimidine using a 3-aminopyrazole, an aromatic aldehyde, and malononitrile.
Materials:
-
3-Amino-5-phenyl-1H-pyrazole (1.0 mmol, 159.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 0.01 mL)
-
Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-phenyl-1H-pyrazole, benzaldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired 7-amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Rationale for Choices:
-
Piperidine: A basic catalyst that effectively promotes the initial Knoevenagel condensation between the aldehyde and malononitrile.[2]
-
Ethanol: A common, effective solvent for this type of condensation reaction that allows for easy precipitation of the product upon cooling.
Data Summary and Method Comparison
The choice of synthetic strategy often depends on the desired substitution pattern, available starting materials, and required scale. Below is a comparative summary of typical conditions for the discussed one-pot methods.
| Method | Reactants | Catalyst/Solvent | Heating | Typical Time | Typical Yield | Key Advantage |
| Two-Component | 3-Aminopyrazole, 1,3-Diketone | Acetic Acid | Microwave | 15-30 min | 85-95% | High yield, rapid |
| Two-Component | 3-Aminopyrazole, β-Ketoester | Acetic Acid/Ethanol | Conventional | 4-12 hours | 70-90% | Readily available materials |
| Three-Component | 3-Aminopyrazole, Aldehyde, Malononitrile | Piperidine/Ethanol | Conventional | 4-8 hours | 75-90% | High molecular diversity |
Troubleshooting and Practical Considerations
-
Side Reactions: In three-component reactions, the formation of dimeric byproducts from the active methylene compound can sometimes occur. Using a stoichiometric amount of the reactants can help minimize this.
-
Purification: While many products precipitate directly from the reaction mixture in high purity, column chromatography (using silica gel with an ethyl acetate/hexane gradient) may be necessary for some derivatives or to remove stubborn impurities.[6] Recrystallization is also a highly effective purification technique for these crystalline compounds.[4]
-
Solvent Choice: The choice of solvent can influence reaction rates and product solubility. While ethanol and acetic acid are common, other solvents like DMF or dioxane may be employed, especially for less reactive substrates.[4] Solvent-free reactions under microwave irradiation have also proven to be highly effective, offering green chemistry benefits.[7]
Conclusion
One-pot cyclization reactions represent a highly efficient and versatile platform for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. Both two-component and three-component strategies offer distinct advantages, and the use of microwave-assisted synthesis can dramatically improve reaction efficiency. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively select and optimize a synthetic route to access a diverse range of pyrazolo[1,5-a]pyrimidine derivatives for applications in drug discovery and materials science.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the NMR Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine Derivatives
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Unambiguous structural elucidation of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the comprehensive characterization of these molecules in solution. This guide provides a detailed, field-proven protocol for the NMR analysis of pyrazolo[1,5-a]pyridine derivatives, moving from routine one-dimensional (1D) experiments to advanced two-dimensional (2D) techniques for unequivocal structure verification.
Introduction: The Importance of Rigorous NMR Characterization
The biological activity and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are exquisitely sensitive to their substitution patterns. Minor changes in substituent placement can lead to significant differences in efficacy, toxicity, and metabolic stability. Therefore, a robust and validated protocol for structural confirmation is not merely a procedural formality but a cornerstone of successful drug discovery and development.[1][2] This guide is designed to provide both the "how" and the "why" of NMR characterization, empowering researchers to confidently and accurately determine the structure of their synthesized compounds.
PART 1: Foundational 1D NMR Analysis
The initial step in the NMR characterization of any novel compound is the acquisition of 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the electronic environment of the hydrogen and carbon atoms in the molecule.
Protocol 1: Standard 1D NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrazolo[1,5-a]pyridine derivative into a clean, dry NMR tube. The exact amount can be adjusted based on the compound's molecular weight and solubility.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the analyte. Common choices for N-heterocycles include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[3][4][5][6] DMSO-d₆ is often an excellent starting point due to its high polarity and ability to dissolve a wide range of organic compounds.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm in both ¹H and ¹³C NMR spectra. In modern spectrometers, the residual solvent peak can also be used as a secondary reference.[6][8]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If necessary, gentle heating or sonication can be employed, but be mindful of potential sample degradation.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate all signals to determine the relative number of protons represented by each resonance.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the spectrum similarly to the ¹H spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
Interpreting 1D NMR Spectra of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine ring system has a characteristic pattern of signals. The following table summarizes typical chemical shift ranges for the unsubstituted core in DMSO-d₆. Substituent effects can cause significant deviations from these values.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.50 | ~146.4 |
| H-3 | ~6.70 - 7.00 | ~100.8 |
| H-4 | ~7.20 - 7.50 | ~110.0 - 115.0 |
| H-5 | ~7.00 - 7.30 | ~110.0 - 115.0 |
| H-6 | ~7.00 - 7.30 | ~110.0 - 115.0 |
| H-7 | ~8.00 - 8.30 | ~147.0 |
Note: These are approximate values and can vary based on substituents and solvent.[9][10][11][12][13]
PART 2: Advanced 2D NMR for Unambiguous Structural Elucidation
While 1D NMR provides a foundational overview, complex substitution patterns and the potential for regioisomers often necessitate the use of 2D NMR techniques for definitive structural assignment.[14][15][16]
The Logic of 2D NMR in Structural Elucidation
2D NMR experiments reveal correlations between different nuclei, providing information about their connectivity through bonds or space. This is crucial for piecing together the molecular puzzle, especially for fused heterocyclic systems.[17][18]
Caption: Workflow for NMR-based structure elucidation.
Protocol 2: Key 2D NMR Experiments
These experiments are typically run on the same sample prepared for 1D NMR analysis.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds.
-
How it works: A cross-peak between two proton signals in a COSY spectrum indicates that these protons are coupled. This is invaluable for identifying adjacent protons in the pyrazolo[1,5-a]pyridine ring and in any aliphatic side chains.[16]
-
Application: For a pyrazolo[1,5-a]pyridine, COSY can help trace the connectivity of the pyridine ring protons (H-4, H-5, H-6, and H-7).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
How it works: Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon atom it is directly bonded to. This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum.
-
Application: Quickly assigns the carbons of the pyrazolo[1,5-a]pyridine core that bear a proton.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds.
-
How it works: Cross-peaks in an HMBC spectrum show correlations between protons and carbons that are not directly bonded. This is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton.
-
Application: HMBC is critical for identifying the connectivity across quaternary (non-protonated) carbons and heteroatoms. For example, correlations from H-2 to the bridgehead carbon and C-3, and from the pyridine ring protons to the pyrazole ring carbons, can definitively establish the fused ring system.[16]
-
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are connected through bonds.
-
How it works: These experiments detect the transfer of nuclear spin polarization through space (the Nuclear Overhauser Effect). Cross-peaks indicate spatial proximity.
-
Application: Essential for determining the regiochemistry of substitution and the stereochemistry of the molecule. For instance, a NOESY correlation between a substituent's proton and a specific proton on the pyrazolo[1,5-a]pyridine core can confirm the substituent's position.[19][20]
-
PART 3: Data Interpretation and Structure Validation
A systematic approach is key to assembling the final structure from the wealth of data generated.
Step-by-Step Interpretation Workflow
Caption: Systematic workflow for interpreting NMR data.
Example Case Study: A Substituted Pyrazolo[1,5-a]pyridine
Consider a hypothetical derivative with substituents at the 2- and 7-positions. HMBC will be the key experiment to differentiate this from, for example, a 2- and 5-substituted isomer. A strong correlation from the proton at the 2-position to the carbon at the 7-position (a three-bond correlation) would be expected. Conversely, a proton at the 5-position would show correlations to different carbons. NOESY can further confirm this by showing spatial proximity between the substituents at the 2- and 7-positions.
Conclusion
The protocol outlined in this application note provides a robust framework for the comprehensive NMR characterization of pyrazolo[1,5-a]pyridine derivatives. By systematically employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation, a critical step in the advancement of drug discovery and materials science projects. The causality-driven approach, explaining not just what to do but why, ensures that this guide serves as a valuable resource for both novice and experienced scientists.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Common NMR Solvents [wiredchemist.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. toc.library.ethz.ch [toc.library.ethz.ch]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 20. resolvemass.ca [resolvemass.ca]
Application Note: High-Throughput LC-MS Analysis for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
<Step>
Introduction
Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their structural motif is considered an isostere to indole and purine, contributing to their diverse pharmacological activities.[1] This class of compounds has shown promise as protein kinase inhibitors for cancer therapy, targeting enzymes like EGFR, B-Raf, and MEK.[2] Additionally, they have been investigated as selective PI3Kδ inhibitors and aryl hydrocarbon receptor (AHR) antagonists.[3][4]
Given the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives, the ability to rapidly and accurately monitor their synthesis is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of reactants, intermediates, products, and potential byproducts in complex reaction mixtures.[5][6] This application note provides a detailed protocol for the LC-MS analysis of a pyrazolo[1,5-a]pyridine reaction mixture, offering insights into method development, data interpretation, and troubleshooting.
Rationale for LC-MS in Reaction Monitoring
The synthesis of pyrazolo[1,5-a]pyridines often involves multi-step reactions, such as the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[7] These reactions can yield a variety of products, including regioisomers and impurities. LC-MS allows for:
-
Real-time Reaction Monitoring: Tracking the consumption of starting materials and the formation of the desired product over time.
-
Impurity Profiling: Identifying and characterizing byproducts, which is critical for reaction optimization and ensuring the purity of the final compound.
-
Structural Elucidation: Confirming the molecular weight of the target compound and obtaining fragmentation data to support its structural assignment.[8]
Experimental Workflow
A typical workflow for the LC-MS analysis of a pyrazolo[1,5-a]pyridine reaction mixture is outlined below.
Caption: Workflow for LC-MS analysis of pyrazolo[1,5-a]pyridine synthesis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to provide a clean, particle-free sample in a solvent compatible with the LC-MS system.
Protocol:
-
Aliquot Collection: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent to prevent further reaction. For many organic reactions, dilution in acetonitrile or methanol is sufficient.
-
Dilution: Perform a serial dilution of the quenched sample to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range). A starting dilution of 1:1000 is often appropriate. The diluent should be compatible with the initial mobile phase conditions.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.
Liquid Chromatography Method
The chromatographic method is designed to separate the pyrazolo[1,5-a]pyridine product from starting materials, reagents, and byproducts. Reversed-phase chromatography is commonly employed for these relatively polar heterocyclic compounds.[9][10]
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of organic molecules. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | Water with 0.1% formic acid | Formic acid aids in the protonation of the analytes, which is beneficial for positive ion mode ESI.[10] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold, and then re-equilibrate. | A gradient elution is necessary to separate compounds with a range of polarities and to elute highly retained components from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 1 - 5 µL | A small injection volume prevents column overloading and peak distortion. |
Mass Spectrometry Method
Electrospray ionization (ESI) is the preferred ionization technique for pyrazolo[1,5-a]pyridines due to their polarity and the presence of nitrogen atoms that are readily protonated.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting (Positive Ion Mode) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyrazolo[1,5-a]pyridines contain basic nitrogen atoms that are easily protonated to form [M+H]⁺ ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the spray and ionization efficiency. |
| Cone Voltage/Fragmentor | 80 - 120 V | A higher cone voltage can induce in-source fragmentation, which can be useful for preliminary structural information. This should be optimized for the specific compound. |
| Gas Temperature | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 - 12 L/min | Aids in desolvation. |
| Scan Range | m/z 100 - 1000 | Should encompass the expected molecular weights of all reactants, products, and potential byproducts. |
| Data Acquisition | Full Scan and Targeted MS/MS | Full scan provides a survey of all ions present. Targeted MS/MS of the expected product's [M+H]⁺ ion provides fragmentation data for structural confirmation.[8] |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): The TIC provides an overview of the entire chromatographic run. The appearance of new peaks and the disappearance of starting material peaks indicate the progress of the reaction.
-
Extracted Ion Chromatograms (EICs): By extracting the m/z value corresponding to the [M+H]⁺ of the starting materials and the expected product, their retention times can be determined, and their relative abundance can be tracked throughout the reaction.
-
Mass Spectra:
-
Confirmation of Product Formation: The mass spectrum of the peak corresponding to the product should show a prominent ion with an m/z value equal to the molecular weight of the pyrazolo[1,5-a]pyridine plus the mass of a proton ([M+H]⁺).
-
Fragmentation Analysis: The MS/MS spectrum of the [M+H]⁺ ion will provide characteristic fragment ions. The fragmentation of the pyrazolo[1,5-a]pyridine core can be complex, but common losses may include substituents and cleavage of the fused ring system.[11][12] For example, a common fragmentation pathway for pyrimidine-containing heterocycles involves the loss of small molecules like HCN or cleavage of side chains. The interpretation of these fragmentation patterns is crucial for confirming the identity of the desired product and distinguishing it from isomers.
-
Caption: Conceptual diagram of MS/MS fragmentation.
Method Validation Considerations
For quantitative applications, such as determining reaction yield or purity, the LC-MS method should be validated according to established guidelines.[5][13] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[6]
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.[6]
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the sample matrix under various storage conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Column overload- Incompatible injection solvent- Secondary interactions with column | - Dilute the sample further.- Ensure the injection solvent is similar to or weaker than the initial mobile phase.- For basic compounds, consider using a mobile phase with a different pH or a column with a different stationary phase (e.g., embedded polar group). The addition of a small amount of a competing base like triethylamine to the mobile phase can sometimes help, though it may suppress ESI signal. |
| Low Signal Intensity | - Poor ionization- Analyte degradation- Matrix effects | - Optimize ESI source parameters (voltages, gas flows, temperatures).- Check for analyte stability in the mobile phase.- Dilute the sample to minimize matrix suppression. |
| No Product Peak Detected | - Reaction did not proceed- Product is unstable- Incorrect m/z being monitored | - Verify reaction conditions.- Analyze the sample immediately after collection.- Check the full scan data for other potential product-related ions (e.g., adducts like [M+Na]⁺ or [M+K]⁺). |
Conclusion
LC-MS is a powerful and versatile tool for the analysis of pyrazolo[1,5-a]pyridine reaction mixtures. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable analytical methods. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric detection, researchers can gain valuable insights into their synthetic processes, leading to improved reaction efficiency, higher product purity, and accelerated drug discovery efforts.
References
- 1. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijrar.com [ijrar.com]
- 6. resolian.com [resolian.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. article.sapub.org [article.sapub.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Agrochemical Research
An Application Guide to the Development of Agrochemicals from Pyrazolo[1,5-a]pyridine Esters
The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system recognized in medicinal and agrochemical science as a "privileged structure".[1][2] This designation stems from its ability to serve as a versatile scaffold for developing molecules that can interact with a wide range of biological targets.[3] In agriculture, the relentless evolution of resistance in weeds, fungi, and insects to existing products necessitates a continuous pipeline of novel active ingredients with diverse modes of action.[4][5] Pyrazolo[1,5-a]pyridine derivatives, including their ester forms, represent a promising class of compounds for this purpose, with demonstrated potential for herbicidal, fungicidal, and insecticidal activities.[6][7][8][9]
This document serves as a comprehensive application guide for research scientists and development professionals. It provides an integrated workflow, from the rational synthesis of a diverse chemical library of pyrazolo[1,5-a]pyridine esters to a systematic, multi-tiered screening cascade designed to identify and optimize potent agrochemical candidates. The protocols and strategies outlined herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices to empower researchers to not only execute the methods but also to adapt and troubleshoot them effectively.
Section 1: Synthesis of the Pyrazolo[1,5-a]pyridine Ester Library
Rationale for Synthesis Strategy The foundation of any successful agrochemical discovery program is a chemically diverse library of compounds. The chosen synthetic route must be robust, scalable, and amenable to the introduction of a wide variety of functional groups. This allows for a systematic exploration of the chemical space around the core scaffold. The oxidative [3+2] cycloaddition reaction is an efficient and flexible method for constructing the pyrazolo[1,5-a]pyridine core, offering a direct path to multifunctionalized derivatives under relatively mild, often metal-free, conditions.[10]
Diagram 1: General Synthetic Pathway for Pyrazolo[1,5-a]pyridine Esters
Caption: General workflow for synthesizing the core pyrazolo[1,5-a]pyridine ester scaffold.
Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyridine Ester
This protocol describes a general procedure for the synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition.[10]
Materials:
-
Substituted N-aminopyridine
-
Appropriate α,β-unsaturated ester (e.g., ethyl acrylate)
-
Phenyliodine diacetate (PIDA) or other suitable oxidant
-
Solvent (e.g., N-methylpyrrolidone (NMP) or acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-aminopyridine (1.0 eq.) in the chosen solvent (e.g., NMP) under ambient atmosphere.
-
Rationale: NMP is often used as it is a polar aprotic solvent capable of dissolving a wide range of reactants.
-
-
Addition of Reactants: To the stirred solution, add the α,β-unsaturated ester (1.1 eq.) followed by the slow, portion-wise addition of the oxidant, PIDA (1.2 eq.).
-
Rationale: Slow addition of the oxidant helps to control the reaction rate and minimize potential side reactions. A slight excess of the alkene and oxidant ensures complete consumption of the limiting N-aminopyridine.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting N-aminopyridine spot is no longer visible.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrazolo[1,5-a]pyridine ester.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]
Section 2: Agrochemical Screening Cascade: From Library to "Hits"
Rationale for a Tiered Screening Approach Screening a large library of newly synthesized compounds requires a systematic and cost-effective strategy. A tiered or cascaded approach is the industry standard, beginning with a broad, high-throughput primary screen to identify any compounds with biological activity ("hits") at a single, relatively high concentration.[13][14] This approach efficiently filters out inactive compounds, allowing resources to be focused on the more rigorous and quantitative evaluation of promising candidates in subsequent tiers.
Diagram 2: The Agrochemical Screening Cascade
Caption: A tiered workflow for identifying lead agrochemical candidates from a compound library.
Protocol 2: Primary In Vitro Screening Methodologies
The following are generalized protocols for primary screening. A single concentration, typically between 30-100 µg/mL, is used.
A. Fungicidal Activity: Mycelial Growth Inhibition Assay [6][15]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50°C.
-
Compound Addition: Add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten PDA to achieve the final desired concentration. Pour the mixture into sterile Petri dishes. A solvent-only plate serves as the negative control.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of a target phytopathogenic fungus (e.g., Botrytis cinerea, Fusarium solani), in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: After the fungal growth in the negative control plate has reached the edge, measure the diameter of the fungal colony on all plates. Calculate the percent inhibition relative to the negative control.
B. Herbicidal Activity: Seed Germination and Radicle Growth Assay [16][17]
-
Assay Setup: Place a filter paper in a Petri dish and moisten it with a solution of the test compound at the target concentration. A water/solvent control is used as the negative control.
-
Seed Plating: Arrange seeds of a model weed species (e.g., Setaria viridis - green foxtail) and a model crop species (e.g., Zea mays - corn) on the filter paper.
-
Incubation: Seal the Petri dishes and incubate them in a growth chamber with a controlled light/dark cycle and temperature.
-
Data Collection: After 5-7 days, measure the length of the radicle (embryonic root) for each seedling. Calculate the percent inhibition of root growth compared to the negative control for both weed and crop species to get an initial indication of selectivity.
C. Insecticidal Activity: Larval Mortality Assay [18][19]
-
Test Solution: Prepare a solution of the test compound in water (with a co-solvent like acetone if needed) at the desired concentration.
-
Exposure: Place 20-25 early-instar larvae of a target insect (e.g., Culex pipiens mosquito larvae) into a beaker containing the test solution.
-
Incubation: Hold the larvae at a controlled temperature for 24-48 hours.
-
Data Collection: Count the number of dead larvae. Calculate the percent mortality, correcting for any mortality observed in the negative (solvent-only) control using Abbott's formula.
Data Presentation: Primary Screening Results
| Compound ID | Conc. (µg/mL) | Fungicidal Inhibition (%) vs. B. cinerea | Herbicidal Inhibition (%) vs. S. viridis | Insecticidal Mortality (%) vs. C. pipiens |
| P15A-E01 | 50 | 85 | 12 | 5 |
| P15A-E02 | 50 | 5 | 92 | 20 |
| P15A-E03 | 50 | 15 | 10 | 88 |
| Control | 50 | 99 (Commercial Fungicide) | 100 (Commercial Herbicide) | 100 (Commercial Insecticide) |
Section 3: Secondary Screening and Potency Determination
Rationale Compounds identified as "hits" in the primary screen must be further characterized to determine their potency. This is achieved by generating a dose-response curve, which plots the biological effect (e.g., inhibition or mortality) against a range of compound concentrations. From this curve, key potency metrics such as the IC₅₀ (half-maximal inhibitory concentration) or LC₅₀ (lethal concentration for 50% of the population) can be calculated. These values are critical for comparing compounds and making decisions about which chemical series to advance.
Protocol 3: Generating Dose-Response Curves
-
Prepare Stock Solution: Create a high-concentration stock solution of the "hit" compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a serial dilution of the stock solution to create a series of 8-10 concentrations. A 3-fold or 5-fold dilution series is common.
-
Perform Bioassay: Execute the relevant bioassay (as described in Protocol 2) for each concentration in the dilution series. Ensure each concentration is tested in triplicate to ensure statistical robustness.
-
Include Controls: Run a negative (solvent only) control and a positive control (a known commercial agrochemical) alongside the test compounds.[16][20]
-
Data Analysis:
-
For each concentration, calculate the average percent inhibition or mortality.
-
Plot the percent effect versus the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) using software like GraphPad Prism or R to determine the IC₅₀ or LC₅₀ value.
-
Data Presentation: Potency of "Hit" Compounds
| Compound ID | Target Organism | Assay Type | Potency (IC₅₀ / LC₅₀) in µg/mL |
| P15A-E01 | B. cinerea | Fungicidal | 5.2 |
| P15A-E02 | S. viridis | Herbicidal | 8.9 |
| P15A-E03 | C. pipiens | Insecticidal | 12.5 |
| Commercial | B. cinerea | Fungicidal | 1.1 (e.g., Pyraclostrobin) |
Section 4: The Iterative Cycle of Lead Optimization
Rationale for Structure-Activity Relationship (SAR) Studies Once potent hits are identified, the goal shifts to lead optimization. This is an iterative process of chemical synthesis and biological testing designed to understand the Structure-Activity Relationship (SAR)—how specific changes to the molecule's structure affect its biological activity.[1][12] The objective is to systematically modify the "hit" structure to improve potency, enhance selectivity (i.e., kill the pest but not the crop), and optimize physicochemical properties for formulation and delivery. The ester functional group is a key handle for such modifications.
Diagram 3: The Structure-Activity Relationship (SAR) Cycle
Caption: The iterative cycle of lead optimization driven by SAR analysis.
Lead Optimization Strategy:
-
Identify Modification Points: Based on the initial hit (e.g., P15A-E01), identify key positions for chemical modification. For a pyrazolo[1,5-a]pyridine ester, these include:
-
The ester group (R' in -COOR'): Varying the alcohol component (e.g., methyl, ethyl, isopropyl, benzyl) can impact solubility, stability, and cell permeability.
-
Substituents on the pyridine ring.
-
Substituents on the pyrazole ring.
-
-
Synthesize Analogs: Create a focused library of new compounds based on these modifications. For example, starting with a potent ethyl ester, synthesize the corresponding methyl, propyl, and trifluoroethyl esters.
-
Test and Analyze: Screen the new analogs using the dose-response protocols to determine their potency.
-
Build SAR: Correlate the structural changes with the observed changes in activity. For instance, it might be found that small, non-polar ester groups enhance fungicidal activity, while bulky groups diminish it. This knowledge directly informs the design of the next generation of compounds.
Section 5: Outlook - Advancing the Lead Candidate
A lead candidate with high potency, good selectivity, and a clear SAR profile is ready for more advanced testing. While beyond the scope of this initial guide, the subsequent steps in the development pipeline are crucial and include:
-
Greenhouse and Field Trials: Evaluating the compound's efficacy under more realistic conditions against a broader range of pests and in the presence of environmental variables.[17]
-
Mode of Action (MoA) Studies: Investigating the specific biochemical pathway or target that the compound disrupts in the pest. This is critical for managing resistance and for regulatory approval.
-
Safety and Toxicology Screening: Assessing the compound's potential impact on non-target organisms, including mammals, birds, fish, and beneficial insects, often using a suite of in vitro New Approach Methodologies (NAMs) in the early stages.[13]
Conclusion
The development of novel agrochemicals from the pyrazolo[1,5-a]pyridine ester scaffold is a systematic, multi-disciplinary process. It begins with a flexible synthetic strategy to generate chemical diversity, followed by a rigorous screening cascade to identify biologically active hits. Through the iterative cycle of lead optimization, these hits are refined into potent and selective lead candidates. The protocols and frameworks provided in this guide offer a robust foundation for research teams to explore this promising chemical space and contribute to the next generation of sustainable crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of novel pesticides in the 21st century [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent progress of highly efficient in vivo biological screening for novel agrochemicals in China - East China Normal University [pure.ecnu.edu.cn:443]
- 15. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and pyrazolo[5,4-d]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Neurological Disorders: A Guide for Researchers and Drug Development Professionals
Introduction: A New Era in Neurotherapeutics
The treatment landscape for neurological disorders is undergoing a paradigm shift. For decades, therapeutic strategies were largely limited to symptomatic management. However, recent advancements in molecular biology, gene therapy, and cell-based technologies are paving the way for disease-modifying and even curative interventions. This guide provides an in-depth exploration of three cutting-edge therapeutic modalities: Gene Therapy using Adeno-Associated Viral (AAV) Vectors , Cell-Based Therapy with Induced Pluripotent Stem Cells (iPSCs) , and Targeted Gene Silencing with Antisense Oligonucleotides (ASOs) .
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind these innovative approaches. We will delve into the mechanistic underpinnings of these therapies, provide detailed experimental workflows, and present quantitative data to support their application in preclinical and clinical settings.
I. Gene Therapy: Delivering a Functional Gene with AAV Vectors
Gene therapy holds immense promise for monogenic neurological disorders by introducing a functional copy of a mutated gene. Adeno-Associated Viral (AAV) vectors have emerged as a leading platform for in vivo gene delivery to the central nervous system (CNS) due to their excellent safety profile, ability to transduce a wide range of neuronal and glial cells, and potential for long-term transgene expression.[1] The selection of an appropriate AAV serotype is critical for targeting specific cell types within the CNS.[2][3][4]
Scientific Rationale: Why AAV?
AAVs are non-pathogenic, replication-deficient parvoviruses that can efficiently deliver genetic material to both dividing and non-dividing cells.[1] Different AAV serotypes exhibit distinct tissue tropisms, which can be leveraged for targeted gene delivery. For instance, AAV9 is known to cross the blood-brain barrier and transduce both neurons and astrocytes, making it a suitable candidate for systemic administration to target the CNS.[4] The transduction process begins with the AAV capsid binding to specific receptors on the cell surface, followed by internalization and trafficking to the nucleus where the single-stranded DNA genome is released and converted into a double-stranded episome for persistent transgene expression.[2]
Experimental Workflow: AAV Vector Production and CNS Delivery
The following workflow outlines the key steps for producing high-titer, research-grade AAV vectors and their subsequent delivery to the mouse CNS.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivering AAV to the central nervous and sensory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling AAV Tropism in the Nervous System with Natural and Engineered Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various AAV Serotypes and Their Applications in Gene Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4'-Isobutylacetophenone as a Key Intermediate for the Green Synthesis of Ibuprofen
Abstract
Ibuprofen is a globally recognized non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties.[1] The efficiency and environmental impact of its synthesis are of paramount importance to the pharmaceutical industry. This application note provides a detailed protocol for the synthesis of 4'-isobutylacetophenone, a critical intermediate, and its subsequent conversion to Ibuprofen via the highly efficient, greener Boots-Hoechst-Celanese (BHC) process.[1][2] This three-step synthesis is celebrated for its high atom economy (77% vs. 40% in the traditional route), minimizing waste by maximizing the incorporation of reactant atoms into the final product.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, mechanistic insights, and characterization data to support the synthesis and quality control of this vital pharmaceutical.
Introduction
The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl) propionic acid, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that cause pain and inflammation.[5] The original industrial synthesis developed by the Boots Company in the 1960s was a six-step process that generated significant chemical waste.[4][6]
In contrast, the BHC process, developed in the 1980s, represents a landmark achievement in green chemistry.[7][8] It streamlines the synthesis into three high-yield steps starting from 4'-isobutylacetophenone. This intermediate is first reduced to an alcohol, which then undergoes palladium-catalyzed carbonylation to form Ibuprofen.[1][2] This process not only dramatically improves atom economy but also utilizes recyclable catalysts, significantly reducing the environmental footprint of Ibuprofen production.[4][9][10]
This document provides detailed, validated protocols for both the synthesis of the 4'-isobutylacetophenone intermediate via Friedel-Crafts acylation and its conversion to high-purity Ibuprofen using the BHC method.
Part I: Synthesis of Intermediate: 4'-Isobutylacetophenone
Principle and Mechanism
4'-Isobutylacetophenone is synthesized via the Friedel-Crafts acylation of isobutylbenzene.[2][11] This classic electrophilic aromatic substitution reaction involves the reaction of isobutylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid like hydrogen fluoride (HF).[2][12] The catalyst activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of isobutylbenzene. The isobutyl group is an ortho-, para-director; however, the para product is predominantly formed due to reduced steric hindrance.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isobutylbenzene | Reagent Grade, ≥98% | Major Chemical Supplier | |
| Acetic Anhydride | ACS Reagent, ≥98% | Major Chemical Supplier | |
| Anhydrous Hydrogen Fluoride (HF) | Anhydrous | Specialized Supplier | Extreme Hazard: Use with extreme caution in a specialized fume hood with appropriate personal protective equipment (PPE). |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Major Chemical Supplier | Solvent for extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Major Chemical Supplier | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Major Chemical Supplier | For drying. |
| Round-bottom flask, Condenser | Borosilicate Glass | Lab Glassware Supplier | |
| Magnetic Stirrer, Heating Mantle | Lab Equipment Supplier | ||
| Separatory Funnel, Rotary Evaporator | Lab Equipment Supplier |
Detailed Synthesis Protocol (Based on BHC Process First Step)
-
Reaction Setup: In a specialized, HF-resistant reactor or flask situated in a well-ventilated fume hood, add isobutylbenzene (1.0 eq). Cool the vessel to 0°C using an ice bath.
-
Catalyst and Reagent Addition: Slowly add anhydrous hydrogen fluoride (approx. 10 eq) as both the catalyst and solvent.[12] Once the temperature is stable, add acetic anhydride (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Causality: Anhydrous conditions are critical as the Lewis acid catalyst and the acylium ion intermediate are highly reactive with water. The slow, cooled addition prevents runaway reactions and minimizes side-product formation.
-
-
Reaction Progression: Allow the mixture to stir at a low temperature (e.g., 10°C) for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and neutralize the HF.
-
Safety Note: This step is highly exothermic and must be performed slowly and with caution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[13]
-
Causality: The bicarbonate wash is essential to remove any residual acid catalyst.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4'-isobutylacetophenone.
-
Purification: The crude product can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[14]
Characterization of 4'-Isobutylacetophenone
The identity and purity of the synthesized intermediate must be confirmed before proceeding.
| Test | Expected Result |
| Appearance | Clear, colorless to pale yellow liquid.[15][16] |
| Assay (GC) | ≥96.0% Purity.[15] |
| Molecular Formula | C₁₂H₁₆O.[17] |
| Molecular Weight | 176.25 g/mol . |
| ¹H NMR (CDCl₃) | Peaks corresponding to isobutyl protons, aromatic protons, and acetyl methyl protons. |
| FTIR (Neat) | Strong C=O stretch (~1685 cm⁻¹), C-H stretches for aromatic and aliphatic groups. |
Part II: Synthesis of Ibuprofen from 4'-Isobutylacetophenone
Principle and Mechanism
The BHC process converts 4'-isobutylacetophenone to Ibuprofen in two subsequent steps:
-
Hydrogenation: The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using catalytic hydrogenation.[2] Common catalysts include palladium on carbon (Pd/C) or Raney nickel.[7]
-
Carbonylation: The resulting alcohol undergoes palladium-catalyzed carbonylation.[1] In the presence of carbon monoxide (CO) and a palladium complex, a carboxyl group is added to form Ibuprofen. This step is the key to the process's high efficiency.[1][9][10]
Visualizing the BHC Synthesis Pathway
Caption: The three-step BHC synthesis of Ibuprofen.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4'-Isobutylacetophenone | Synthesized as per Part I | - | |
| Palladium on Carbon (5% Pd/C) | Catalyst Grade | Major Chemical Supplier | |
| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier | |
| Carbon Monoxide (CO) | High Purity | Gas Supplier | Toxic Gas: Use in a high-pressure reactor within a ventilated enclosure. |
| Palladium(II) Chloride (PdCl₂) | Reagent Grade | Major Chemical Supplier | |
| Triphenylphosphine (PPh₃) | Reagent Grade | Major Chemical Supplier | |
| Hydrochloric Acid (HCl) | Concentrated | Major Chemical Supplier | |
| High-Pressure Reactor (Autoclave) | Equipment Supplier | Required for both steps. |
Detailed Synthesis Protocol
Step 1: Hydrogenation of 4'-Isobutylacetophenone
-
Reactor Charging: In a high-pressure autoclave, charge 4'-isobutylacetophenone (1.0 eq), methanol as the solvent, and 5% Pd/C catalyst (typically 1-5% by weight of the starting material).[18]
-
Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 100 psig).[1] Warm the reaction to approximately 30°C and stir vigorously.[1][14]
-
Monitoring: The reaction is monitored by the uptake of hydrogen gas. The reaction is typically complete within 1-2 hours.
-
Work-up: Once complete, cool the reactor, carefully vent the excess hydrogen, and purge again with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused. Remove the methanol from the filtrate via rotary evaporation to yield 1-(4-isobutylphenyl)ethanol, which can be used in the next step without further purification if the conversion is high.
Step 2: Carbonylation to Ibuprofen
-
Reactor Charging: In a high-pressure reactor, combine the 1-(4-isobutylphenyl)ethanol from the previous step (1.0 eq) with the palladium catalyst system (e.g., PdCl₂ and triphenylphosphine) in an acidic aqueous medium (e.g., containing HCl).[1]
-
Carbonylation: Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide to a high pressure (e.g., >500 psig).[1]
-
Reaction Conditions: Heat the mixture to approximately 130°C with vigorous stirring.[1][14]
-
Completion: The reaction is complete when CO uptake ceases.
-
Work-up and Isolation: Cool the reactor and carefully vent the excess CO. The crude Ibuprofen can be extracted from the reaction mixture using a suitable organic solvent.
-
Purification: The final product is purified by crystallization from a suitable solvent (e.g., heptane or hexane) to yield high-purity, crystalline Ibuprofen.
Overall Experimental Workflow
Caption: Overall workflow from starting material to final API.
Characterization and Quality Control of Ibuprofen
Final product quality is paramount. The synthesized Ibuprofen must be rigorously tested against established pharmacopeial standards.
| Test | Specification | Method |
| Appearance | White crystalline powder.[19] | Visual Inspection |
| Identification A | The infrared absorption spectrum should be concordant with the reference standard. | FTIR Spectroscopy |
| Identification B | Melting Point: 75°C to 78°C.[12] | Capillary Melting Point |
| Assay | 98.5% - 101.0% (on dried basis). | HPLC, Titration |
| Related Compounds | Impurities must be within specified limits. | HPLC, GC.[20] |
| Solubility | Practically insoluble in water; very soluble in ethanol, acetone.[7] | Solubility Test |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts acylation | 1. Incomplete reaction. 2. Presence of moisture deactivating the catalyst. 3. Sub-optimal temperature control. | 1. Increase reaction time; monitor by TLC/GC. 2. Ensure all reagents and glassware are scrupulously dry. 3. Maintain strict temperature control during reagent addition. |
| Incomplete hydrogenation | 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure. 3. Poor mixing. | 1. Use fresh catalyst; ensure starting material is pure. 2. Ensure the reactor is properly sealed and pressurized. 3. Increase stirring speed to ensure good catalyst suspension. |
| Low yield in carbonylation | 1. Catalyst deactivation. 2. Leak in the reactor (loss of CO pressure). 3. Impure alcohol intermediate. | 1. Use high-purity catalyst components. 2. Check all reactor seals and connections before starting. 3. Ensure the product from the hydrogenation step is of sufficient purity. |
| Final product fails purity test | 1. Incomplete reaction in the final step. 2. Inefficient final purification. | 1. Re-evaluate reaction conditions for the carbonylation step. 2. Perform recrystallization carefully, potentially using a different solvent system or multiple recrystallizations. |
Conclusion
4'-Isobutylacetophenone is an essential intermediate in the modern, green synthesis of Ibuprofen. The BHC process, which begins with this intermediate, provides a resource-efficient, environmentally conscious, and economically viable alternative to older synthetic routes. By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers and drug development professionals can effectively synthesize high-purity Ibuprofen while adhering to the principles of green chemistry. The provided characterization and quality control measures are critical for ensuring the final API meets the stringent requirements for therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencesnail.com [sciencesnail.com]
- 3. scribd.com [scribd.com]
- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 5. researchgate.net [researchgate.net]
- 6. physiquemaudet.weebly.com [physiquemaudet.weebly.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. irjmets.com [irjmets.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. 4'-Isobutylacetophenone, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. CAS 38861-78-8: 4′-Isobutylacetophenone | CymitQuimica [cymitquimica.com]
- 17. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. hownature.com [hownature.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that you may encounter during the synthesis of pyrazolo[1,5-a]pyridines. The advice provided is based on established chemical principles and field-proven insights.
Issue 1: Low or No Product Yield
Question: I am following a literature procedure for a cyclocondensation reaction to synthesize a pyrazolo[1,5-a]pyridine, but I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in pyrazolo[1,5-a]pyridine synthesis is a common problem that can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. Here is a systematic approach to troubleshooting this issue:
1. Purity and Integrity of Starting Materials:
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Expertise & Experience: The purity of your starting materials, particularly the aminopyridine or aminopyrazole precursors, is paramount. Impurities can act as catalyst poisons or participate in unwanted side reactions, consuming your reagents and lowering the yield.
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Troubleshooting Steps:
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Verify Purity: Confirm the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.
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Purification: If impurities are detected, purify the starting materials by recrystallization, column chromatography, or distillation.
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Proper Storage: Ensure that your starting materials, especially sensitive reagents like hydrazines, are stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture) to prevent degradation.
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2. Reaction Conditions:
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Expertise & Experience: The reaction conditions, including solvent, temperature, reaction time, and catalyst, play a critical role in the success of the synthesis.[4] Suboptimal conditions can lead to incomplete reactions or the formation of degradation products.
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Troubleshooting Steps:
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Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the reaction kinetics.[4] If the literature procedure is not working, consider screening other solvents. For instance, while ethanol is commonly used, other solvents like DMF, toluene, or even solvent-free conditions at elevated temperatures have been reported to be effective in certain syntheses.[4]
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Temperature Optimization: The optimal reaction temperature can vary widely depending on the specific substrates. Some reactions proceed at room temperature, while others require heating.[4] If your reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by TLC. Conversely, if you observe product degradation, a lower temperature might be necessary.
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Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.
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Catalyst Choice and Loading: The choice of catalyst (acidic, basic, or metal-based) and its loading are crucial.[4] For acid-catalyzed reactions, while acetic acid is common, other Brønsted or Lewis acids might be more effective.[5][6] It is also important to optimize the catalyst loading, as excess catalyst can sometimes promote side reactions.
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3. Reaction Atmosphere:
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Expertise & Experience: Some reactions, particularly those involving oxidative cyclization, may require the presence of an oxidant like air or pure oxygen.[5][6] Conversely, reactions involving air-sensitive reagents or intermediates will require an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Steps:
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Check the Mechanism: Review the reaction mechanism to determine if an oxidant is required. If it is an oxidative cross-dehydrogenative coupling, for example, ensuring an air or oxygen atmosphere is crucial.[5][6]
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Inert Atmosphere: If your reagents are sensitive to air or moisture, ensure your reaction is set up under a properly maintained inert atmosphere.
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Issue 2: Formation of Side Products and Isomers
Question: My reaction is producing a significant amount of side products, or a mixture of regioisomers, which is complicating purification and reducing the yield of my target pyrazolo[1,5-a]pyridine. How can I improve the selectivity of my reaction?
Answer:
The formation of side products and regioisomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials.[7] Here’s how to address this issue:
1. Understanding the Source of Side Products:
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Expertise & Experience: Side products can arise from various competing reactions, such as self-condensation of starting materials, decomposition of reactants or products, or alternative cyclization pathways.
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Troubleshooting Steps:
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Characterize Byproducts: If possible, isolate and characterize the major side products. Understanding their structure can provide valuable clues about the competing reaction pathways.
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Literature Review: Conduct a thorough literature search for similar reactions to see if the formation of these side products has been reported and how it was addressed.
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2. Controlling Regioselectivity:
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Expertise & Experience: In many cyclocondensation reactions, the regioselectivity is determined by the relative nucleophilicity of the different nitrogen atoms in the aminopyrazole or the electrophilicity of the carbonyl groups in the 1,3-dicarbonyl compound.[7]
-
Troubleshooting Steps:
-
Choice of Starting Materials: The electronic and steric properties of the substituents on your starting materials can significantly influence regioselectivity. For instance, electron-donating groups can enhance the nucleophilicity of a nearby nitrogen atom.
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome.[4] Experiment with different acidic or basic catalysts to see if you can favor the formation of the desired regioisomer.
-
Protecting Groups: In some cases, using a protecting group strategy to temporarily block one of the reactive sites can be an effective way to control regioselectivity.
-
3. Optimizing for the Desired Product:
-
Expertise & Experience: Fine-tuning the reaction conditions can often suppress the formation of unwanted side products.
-
Troubleshooting Steps:
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Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
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Order of Addition: In some cases, the order in which the reagents are added can influence the product distribution.
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Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions caused by an excess of one of the starting materials.
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Issue 3: Difficult Purification
Question: I have successfully synthesized my target pyrazolo[1,5-a]pyridine, but I am having difficulty purifying it. The product co-elutes with starting materials or byproducts during column chromatography. What purification strategies can I try?
Answer:
Purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and sometimes similar chromatographic behavior to impurities.[4] Here are some strategies to improve your purification process:
1. Optimizing Column Chromatography:
-
Expertise & Experience: Standard silica gel chromatography is the most common purification method. However, the choice of the stationary and mobile phases is critical for achieving good separation.
-
Troubleshooting Steps:
-
Systematic Eluent Selection: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient can often improve the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Additives: Sometimes, adding a small amount of a modifier to the eluent can improve peak shape and resolution. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can help. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.
-
2. Alternative Purification Techniques:
-
Expertise & Experience: When chromatography is not effective, other purification techniques can be employed.
-
Troubleshooting Steps:
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Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Screen a variety of solvents and solvent mixtures to find suitable conditions.
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Acid-Base Extraction: If your product and impurities have different acid-base properties, an aqueous acid-base workup can be a simple and effective way to separate them.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
3. Proper Work-up:
-
Expertise & Experience: A thorough work-up procedure is crucial to remove catalysts, inorganic salts, and other impurities before attempting chromatographic purification.[4]
-
Troubleshooting Steps:
-
Aqueous Wash: Wash the organic layer with water, brine, and if necessary, a dilute acid or base solution to remove water-soluble impurities.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., Na2SO4, MgSO4) before concentrating the solution. Residual water can sometimes interfere with chromatographic separation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?
A1: Several synthetic strategies are commonly employed for the synthesis of pyrazolo[1,5-a]pyridines. These include:
-
Cyclocondensation Reactions: This is a widely used method that typically involves the reaction of an aminopyridine or aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions.[8]
-
[3+2] Cycloaddition Reactions: This approach involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[9][10]
-
Multi-component Reactions: These reactions allow for the synthesis of complex pyrazolo[1,5-a]pyridine derivatives in a single step from three or more starting materials, which is advantageous for building molecular diversity.[8]
-
Intramolecular Cyclization: This method involves the cyclization of suitably functionalized pyridine derivatives.[10]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a crucial role in many pyrazolo[1,5-a]pyridine syntheses.
-
Acid Catalysts: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids are often used to activate carbonyl groups in 1,3-dicarbonyl compounds, facilitating nucleophilic attack by the amino group of the pyrazole or pyridine precursor.[5][6]
-
Base Catalysts: Bases can be used to deprotonate the aminopyrazole, increasing its nucleophilicity.
-
Metal Catalysts: Palladium catalysts are often employed in cross-coupling reactions to introduce functional groups onto the pyrazolo[1,5-a]pyridine core.[8][11]
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool for the synthesis of pyrazolo[1,5-a]pyridines.[12] The use of microwave irradiation can often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[8]
Q4: What are some key safety considerations when working with reagents for pyrazolo[1,5-a]pyridine synthesis?
A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific considerations for pyrazolo[1,5-a]pyridine synthesis include:
-
Hydrazine and its derivatives: These are often used as starting materials and can be toxic and potentially explosive. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids and bases: These are often used as catalysts and should be handled with care to avoid chemical burns.
-
Solvents: Many organic solvents are flammable and can be toxic. Always work in a well-ventilated area and take precautions to avoid ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low yield in pyrazolo[1,5-a]pyridine synthesis.
Caption: A flowchart for systematic troubleshooting of low yield.
Key Reaction Parameters and their Impact on Yield
The following table summarizes key reaction parameters and their potential impact on the yield of pyrazolo[1,5-a]pyridine synthesis.
| Parameter | Potential Impact on Yield | Recommendations |
| Starting Material Purity | Impurities can lead to side reactions and lower yields. | Verify purity by NMR, LC-MS, etc. Purify if necessary. |
| Solvent | Affects solubility of reactants and reaction rate. | Screen a range of solvents with different polarities. |
| Temperature | Can influence reaction rate, selectivity, and product stability. | Optimize temperature; monitor for product degradation at high temperatures. |
| Reaction Time | Incomplete reactions or byproduct formation can occur. | Monitor reaction progress by TLC to determine the optimal time. |
| Catalyst | The type and amount of catalyst can dramatically affect the yield. | Screen different catalysts (acidic, basic) and optimize loading. |
| Atmosphere | Some reactions require an oxidative environment, others an inert one. | Check the reaction mechanism and use the appropriate atmosphere. |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Answering your request, as a Senior Application Scientist, I've developed this in-depth technical support guide for the purification of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Introduction: this compound is a key heterocyclic building block in medicinal chemistry and drug development. Its derivatives have been investigated for various therapeutic properties.[1] The purification of this compound, however, presents unique challenges due to its zwitterionic potential, arising from the acidic carboxylic acid group and the basic pyridine nitrogen. This guide provides practical, field-tested solutions to common purification issues, ensuring you can achieve the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final, dried product has a persistent yellow or brownish tint, but NMR analysis looks clean. How can I obtain a pure white solid?
A: This is a common issue, often caused by trace amounts of highly colored impurities that may not be readily detectable by NMR. The cause is frequently residual palladium from coupling reactions or minor oxidative byproducts.[2]
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Quick Solution: Try an activated carbon treatment. Dissolve your compound in a suitable hot solvent (like ethanol), add a very small amount (1-2% w/w) of activated carbon, and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, and then proceed with crystallization.
-
Underlying Cause: Palladium catalysts used in synthesis can be difficult to remove and often impart a dark color. If the carbon treatment is insufficient, a scavenger resin specific for palladium may be necessary during the workup phase.
Q2: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system for chromatography. What is happening?
A: This is a classic sign of strong interaction between your compound and the stationary phase. The basic nitrogen atom on the pyrazolo[1,5-a]pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[3] This leads to a non-ideal equilibrium during elution, resulting in significant tailing or streaking.[4]
-
Solution: You must modify your mobile phase or stationary phase.
-
Mobile Phase Additive: Add a small amount of a competitive base like triethylamine (TEA) or pyridine (typically 0.5-1% v/v) to your eluent system (e.g., ethyl acetate/hexanes). The additive will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.[3]
-
Acidic Modifier: Alternatively, adding a small amount of acetic or formic acid can protonate the pyridine nitrogen, which can sometimes improve the spot shape, although this can also affect retention time significantly.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel for your TLC and column chromatography.[5]
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Q3: What is the most reliable, general-purpose method for purifying this compound to >98% purity?
A: For most lab-scale syntheses, recrystallization is the most effective and scalable method for achieving high purity, assuming a suitable solvent can be identified. The compound's crystalline nature makes it an ideal candidate for this technique.
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Rationale: Recrystallization is excellent at removing small amounts of impurities with different solubility profiles. It avoids potential compound degradation that can occur on reactive stationary phases like silica gel.[4] A good starting point for solvent screening would be polar protic solvents like ethanol, methanol, or isopropanol, potentially with water as an anti-solvent.[6]
Q4: I attempted to purify my crude product by flash column chromatography, but my final yield was very low (<30%). Where did my compound go?
A: Low recovery during silica gel chromatography of polar, basic compounds can be attributed to several factors:
-
Irreversible Adsorption: The strong interaction with acidic silica gel that causes streaking (see Q2) can, in severe cases, lead to irreversible binding of your product to the column.[5]
-
On-Column Degradation: The acidic surface of the silica gel may be catalyzing the degradation of your sensitive pyrazolopyridine structure.[4][7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If new spots appear, degradation is likely.
-
Incomplete Elution: Your chosen solvent system may not be polar enough to elute this highly polar carboxylic acid. Even with 100% ethyl acetate, it may remain on the baseline. You may need to switch to a more aggressive solvent system, such as 5-10% methanol in dichloromethane.[5]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex purification challenges.
Table 1: Troubleshooting Matrix for Purification of this compound
| Problem | Potential Cause | Recommended Solution & Rationale |
| Impurity: Starting Ester | Incomplete hydrolysis of the methyl or ethyl ester precursor.[8] | Primary: Re-subject the crude material to hydrolysis conditions (e.g., NaOH in EtOH/H₂O) to drive the reaction to completion. Secondary: Use flash chromatography. The ester is significantly less polar than the carboxylic acid and will elute much earlier. |
| Recrystallization Fails | Compound "oils out" or forms no crystals.[4] | Oiling Out: The solvent is too good or the solution is cooling too quickly. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then cool slowly. No Crystals: The solution is too dilute or the compound is too soluble. Reduce solvent volume by evaporation. If that fails, cool to 0°C or -20°C. As a last resort, remove all solvent and try a new recrystallization solvent system. |
| Column Chromatography Issues | Compound streaks even with TEA in the eluent. | Cause: The compound's acidity (carboxylic acid) and basicity (pyridine) are causing complex interactions. Solution 1: Switch to reversed-phase (C18) chromatography. The separation occurs by a different mechanism (hydrophobicity), avoiding the issues with silica silanol groups.[9] Solution 2: Use neutral or basic alumina as the stationary phase. |
| Product is Water Soluble | The compound may form a salt, making extraction difficult. | Cause: The zwitterionic character can increase water solubility, especially if the pH is not at the isoelectric point. Solution: During aqueous workup, carefully adjust the pH of the aqueous layer to be weakly acidic (e.g., pH 4-5) to ensure the carboxylic acid is protonated and the pyridine nitrogen is not, minimizing water solubility before extracting with an organic solvent like ethyl acetate. |
Section 3: Visual Workflows & Diagrams
These diagrams provide a logical path for making decisions during the purification process.
References
Technical Support Center: Navigating the Challenges of Scaling Up Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition their pyrazolo[1,5-a]pyridine synthesis from the laboratory bench to a larger, preparative scale. As a senior application scientist, I will provide you with field-proven insights and troubleshooting strategies to navigate the common challenges encountered during scale-up. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Part 1: Understanding the Core Synthetic Strategies and Their Scale-Up Implications
Before delving into troubleshooting, it is crucial to understand the most common synthetic routes to pyrazolo[1,5-a]pyridines and the inherent challenges each presents at scale.
Common Synthetic Routes:
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[3+2] Cycloaddition Reactions: This is a widely used method involving the reaction of N-aminopyridinium ylides with alkynes or alkenes.[1][2]
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Cross-Dehydrogenative Coupling (CDC) Reactions: These reactions involve the formation of C-C or C-N bonds through the direct coupling of two C-H or C-H/N-H bonds.[3][4]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the desired product, offering high atom economy.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: These are typically used for the further functionalization of the pyrazolo[1,5-a]pyridine core.[1]
The following sections will address the specific challenges associated with scaling up these synthetic strategies.
Part 2: Troubleshooting Guides and FAQs for Scale-Up Synthesis
This section is organized by common problems encountered during the scale-up of pyrazolo[1,5-a]pyridine synthesis.
I. Low Yield and Incomplete Conversion
Question: We are observing a significant drop in yield and incomplete conversion of our starting materials when scaling up our [3+2] cycloaddition reaction. What are the likely causes and how can we address them?
Answer: This is a common issue when moving from small to large-scale reactions. The primary culprits are often related to mixing, heat transfer, and reagent stoichiometry.
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Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition of the product.[6]
-
Troubleshooting:
-
Optimize Stirring: Ensure the stirring rate is sufficient for the reactor volume and viscosity of the reaction mixture. Consider using an overhead stirrer with a properly designed impeller for better agitation.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition. This helps maintain a consistent concentration and temperature profile.
-
-
-
Heat Transfer: Many cycloaddition reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat effectively. This can lead to a runaway reaction and product degradation.
-
Troubleshooting:
-
Monitor Internal Temperature: Always use a temperature probe to monitor the internal reaction temperature, not just the bath temperature.
-
Use a Cooling Bath: Have an ice bath or a cryocooler on standby to quickly cool the reaction if the temperature starts to rise uncontrollably.
-
Dilution: Increasing the solvent volume can help to better control the exotherm.
-
-
The following diagram illustrates a general workflow for troubleshooting low yields in scale-up synthesis:
Caption: Troubleshooting workflow for addressing low yields during scale-up.
II. Formation of Impurities and Side Products
Question: Our scaled-up cross-dehydrogenative coupling (CDC) reaction is producing a significant amount of a dimeric side product that was not observed on the small scale. How can we suppress this side reaction?
Answer: The formation of dimeric or oligomeric side products in CDC reactions upon scale-up is often due to changes in reactant concentrations and reaction kinetics.
-
Controlling Stoichiometry and Addition Rate: At higher concentrations, the probability of the undesired coupling of starting materials with themselves increases.
-
Troubleshooting:
-
Slow Addition of the Oxidant: The oxidant is often the key to controlling the reaction rate. Add the oxidant slowly and portion-wise to maintain a low steady-state concentration.
-
Use of a Limiting Reagent: Ensure one of the coupling partners is the limiting reagent to minimize its self-coupling.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of intermediates and the overall reaction pathway. A solvent that was suitable for a small-scale reaction may not be optimal for a larger scale.
-
Troubleshooting:
-
Solvent Screening: Perform a small-scale solvent screen to identify a solvent system that minimizes the formation of the side product. Consider factors like polarity, boiling point, and ability to dissolve all reactants and intermediates.
-
-
Here is a table summarizing key parameters to consider when scaling up CDC reactions:
| Parameter | Laboratory Scale (1 mmol) | Pilot Scale (1 mol) | Rationale for Change |
| Solvent Volume | 10 mL | 1-2 L | Maintain adequate dilution to control exotherm and minimize side reactions. |
| Reagent Addition | Single portion | Slow addition over 1-2 hours | Control reaction rate and temperature. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensure efficient mixing in a larger volume. |
| Temperature Control | Oil bath | Jacketed reactor with automated temperature control | Precise temperature control is critical for reproducibility and safety. |
III. Purification and Isolation Challenges
Question: We are struggling with the purification of our pyrazolo[1,5-a]pyridine product on a multi-gram scale. Column chromatography is not practical. What are our options?
Answer: Moving away from chromatography is a key goal in process development. Recrystallization and precipitation are the preferred methods for large-scale purification.
-
Developing a Recrystallization Protocol:
-
Troubleshooting:
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Solvent Screening: Systematically screen for a suitable solvent or solvent mixture. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
-
Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add a miscible anti-solvent to induce crystallization.
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Seeding: Use a small amount of pure product as a seed crystal to induce crystallization and potentially control the crystal form.[7]
-
-
-
Dealing with Polymorphism: Different crystallization conditions can lead to the formation of different crystal forms (polymorphs) of your product, which can have different physical properties, including solubility and bioavailability.[7][8]
-
Troubleshooting:
-
Characterization: Characterize the solid form of your product using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
Controlled Crystallization: Once the desired polymorph is identified, carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent production of that form.
-
-
The following diagram outlines the workflow for developing a scalable purification method:
Caption: Workflow for developing a scalable purification process.
IV. Challenges with Palladium-Catalyzed Cross-Coupling Reactions
Question: We are using a Suzuki coupling to functionalize our pyrazolo[1,5-a]pyridine core. On a larger scale, we are facing issues with catalyst deactivation and palladium contamination in the final product. How can we mitigate these problems?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools, but their scale-up requires careful consideration of catalyst performance and removal.[1]
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Catalyst Deactivation:
-
Troubleshooting:
-
Ligand Choice: The choice of ligand is critical for catalyst stability and activity. For challenging couplings, consider using bulky, electron-rich phosphine ligands.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents.
-
-
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity.
-
Troubleshooting:
-
Scavengers: Use palladium scavengers (e.g., silica-based thiols, activated carbon) to remove residual palladium from the reaction mixture.
-
Extraction: Perform aqueous washes with solutions containing chelating agents like EDTA or L-cysteine.
-
Crystallization: A well-developed crystallization protocol can be very effective in rejecting palladium impurities.
-
-
Part 3: Experimental Protocols for Key Scale-Up Operations
This section provides a general protocol for a scaled-up pyrazolo[1,5-a]pyridine synthesis, highlighting the key considerations at each step.
General Protocol for a Scaled-Up [3+2] Cycloaddition
Materials:
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N-aminopyridinium salt (1.0 mol)
-
Alkyne or alkene (1.1 mol)
-
Base (e.g., K₂CO₃, 2.0 mol)
-
Solvent (e.g., Acetonitrile, 5-10 L)
-
Jacketed reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Reactor Setup: Set up the jacketed reactor with an overhead stirrer, temperature probe, and a nitrogen inlet.
-
Charge Reactants: Charge the N-aminopyridinium salt and the base to the reactor.
-
Add Solvent: Add the solvent to the reactor and begin stirring.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Controlled Addition: Dissolve the alkyne or alkene in a portion of the solvent and add it to the addition funnel. Slowly add the solution to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Part 4: Conclusion
Scaling up the synthesis of pyrazolo[1,5-a]pyridines presents a unique set of challenges that require a systematic and well-informed approach. By understanding the underlying principles of process chemistry and proactively addressing issues related to mixing, heat transfer, impurity formation, and purification, researchers can successfully transition their laboratory-scale procedures to a larger, more robust process suitable for drug development. This guide provides a starting point for troubleshooting and optimizing your scale-up efforts. For more specific issues, consulting with a process chemist or chemical engineer is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. We provide troubleshooting protocols and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
This compound belongs to the pyrazolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2] While detailed experimental solubility data is not widely published, we can infer its properties based on its structure and data from analogous compounds like Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[3][4]
Key Structural Features Influencing Solubility:
-
Aromatic Heterocyclic Core: The fused pyrazolo-pyridine ring system is planar and rigid. This planarity can promote strong intermolecular π-stacking interactions in the solid state, leading to high crystal lattice energy and, consequently, low aqueous solubility.
-
Carboxylic Acid Group (-COOH): This is the most critical functional group for modulating solubility. It is a weak acid, meaning its charge state is dependent on the pH of the solution. At acidic or neutral pH, it will be predominantly in its neutral (protonated) form, which is less soluble in water. In a basic environment, it deprotonates to the highly polar carboxylate anion (-COO⁻), which significantly enhances aqueous solubility.[5]
-
Methyl Group (-CH₃): The methyl group at the 7-position adds a small degree of lipophilicity to the molecule.
Q2: I am observing very poor solubility in my aqueous buffer (e.g., PBS at pH 7.4). Is this expected?
Yes, this is highly expected. The primary reason for poor solubility in neutral buffers is the carboxylic acid moiety. At pH 7.4, the carboxylic acid group (with a typical pKa around 4-5) will be only partially deprotonated. The uncharged, protonated form of the molecule dominates, which has limited interaction with water molecules, leading to precipitation or failure to dissolve.
Q3: What are the recommended starting solvents for creating a stock solution?
For creating a high-concentration stock solution, it is advisable to start with polar aprotic organic solvents. These solvents can effectively disrupt the crystal lattice of the solid compound.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
It is crucial to note that subsequent dilution of these organic stock solutions into aqueous media can cause the compound to precipitate if the final concentration exceeds its aqueous solubility limit (a phenomenon known as "solvent crashing").
Troubleshooting Guide: Experimental Protocols
This section provides step-by-step solutions to common solubility problems encountered during experiments.
Problem 1: My compound will not dissolve in a neutral aqueous buffer.
Root Cause Analysis: The neutral carboxylic acid group and planar heterocyclic core result in low affinity for water. To dissolve it, you must convert the carboxylic acid to its more soluble salt form.
Solution: pH-Adjusted Solubilization Protocol
This protocol leverages the acidic nature of the -COOH group to create a soluble carboxylate salt.
-
Suspension: Weigh the required amount of this compound powder and place it in your target volume of purified water or buffer. Do not expect it to dissolve at this stage; it will form a suspension.
-
Basification: While vigorously stirring or vortexing the suspension, add a 1 M sodium hydroxide (NaOH) solution dropwise.
-
Observation: Continue adding NaOH until the solid completely dissolves. The solution should become clear. This indicates the formation of the sodium salt of the compound, which is significantly more water-soluble.
-
pH Neutralization (Optional): If your experiment requires a specific pH, you can now carefully adjust the pH back towards your target using a 1 M hydrochloric acid (HCl) solution. Add the acid dropwise while monitoring the pH with a calibrated meter.
-
Precipitation Watch: Be extremely cautious during neutralization. As the pH approaches the compound's pKa, it may begin to precipitate. The final achievable concentration will be highly dependent on the final pH of the solution.
Diagram: pH Effect on Carboxylic Acid Solubility
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS#: 1016505-59-1 [amp.chemicalbook.com]
- 4. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: Stability of Pyrazolo[1,5-a]pyridine Compounds
Welcome to the technical support center for pyrazolo[1,5-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of N-heterocyclic compounds. Pyrazolo[1,5-a]pyridines are a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][2] However, their stability during storage and experimentation can be a critical factor for obtaining reliable and reproducible results.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity of your research.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common problems observed during the handling and storage of pyrazolo[1,5-a]pyridine compounds. Each issue is presented in a question-and-answer format, followed by a logical troubleshooting workflow.
Issue 1: Unexpected Degradation of a Solid Compound During Storage
Question: I stored my newly synthesized pyrazolo[1,5-a]pyridine derivative as a solid at room temperature in a clear vial. After a few weeks, I noticed a change in color and my analytical data (NMR, LC-MS) shows the presence of impurities. What could be the cause and how can I prevent this?
Underlying Causes & Troubleshooting Workflow:
The observed degradation is likely due to a combination of factors, primarily exposure to light and ambient temperature. The fused, rigid, and planar N-heterocyclic system of pyrazolo[1,5-a]pyridines can be susceptible to photolytic and thermal degradation.[1][2]
Workflow for Investigation and Resolution:
References
minimizing byproducts in 3-aminopyrazole cyclization reactions
Technical Support Center: 3-Aminopyrazole Synthesis
Welcome to the technical support center for 3-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole cyclization reactions. The formation of byproducts, particularly regioisomers, is a persistent challenge that can impede research and development timelines. This document provides in-depth, experience-driven answers to common problems, helping you optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 3-aminopyrazoles, and how do they differ in terms of byproduct formation?
There are two predominant methods for synthesizing the 3(5)-aminopyrazole core, and the choice of route is critical as it dictates the likely byproduct profile.
-
Condensation of β-Ketonitriles with Hydrazines: This is one of the most common and versatile methods.[1][2] The reaction begins with a nucleophilic attack of a hydrazine nitrogen onto the ketone's carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon.[1] The main challenge with this route is regioselectivity . When an unsymmetrically substituted hydrazine is used, two regioisomeric products (3-aminopyrazoles and 5-aminopyrazoles) can be formed, often in mixtures that are difficult to separate.[3][4]
-
Condensation of α,β-Unsaturated Nitriles with Hydrazines: This route involves the reaction of a hydrazine with an α,β-unsaturated nitrile that has a leaving group at the β-position (e.g., ethoxy, dimethylamino, thiomethyl).[1][5] This method can offer superior control over regioselectivity compared to the β-ketonitrile route. The outcome is often dictated by the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control, allowing for the selective synthesis of one isomer over the other.[6]
The optimal choice depends on the availability of starting materials and the specific substitution pattern desired on the final pyrazole ring.
Q2: My main problem is controlling regioselectivity. What are the key factors that determine whether I get the 3-amino or the 5-amino isomer?
Regioselectivity is the most frequent challenge and is governed by a delicate balance of electronic and steric factors in both the hydrazine and the 1,3-dielectrophile, as well as the reaction conditions.[1][4]
-
Hydrazine Nucleophilicity: In an unsymmetrical hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. Alkylhydrazines are typically more nucleophilic at the substituted nitrogen, whereas arylhydrazines are more nucleophilic at the unsubstituted terminal nitrogen.[6]
-
Electrophilicity of the Substrate: In a β-ketonitrile, the carbonyl carbon is a hard electrophile, while the nitrile carbon is a softer electrophile. The initial attack is almost always at the more electrophilic carbonyl group.[1]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control):
-
Acidic/Neutral Conditions (Thermodynamic Control): Under neutral or acidic conditions, the reaction is often reversible and proceeds to the most stable product. For many substrates, this leads to the 5-aminopyrazole isomer.[2][6]
-
Basic Conditions (Kinetic Control): The use of a base like sodium ethoxide can promote the kinetically controlled pathway. The more nucleophilic nitrogen of the hydrazine attacks preferentially, and under these conditions, this can lead to the formation of the 3-aminopyrazole isomer, which may be the less thermodynamically stable product.[6]
-
Q3: How significantly does solvent choice affect byproduct formation, and what are the best practices?
Solvent selection is a powerful yet often underestimated tool for controlling byproduct formation, especially regioisomers.
Standard solvents like ethanol, methanol, or acetic acid are common but may not provide sufficient selectivity.[7] The use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically enhance regioselectivity.[3][8] These solvents are strong hydrogen bond donors and can stabilize key intermediates and transition states, effectively lowering the activation energy for one reaction pathway over the other. This effect can lead to a nearly exclusive formation of a single regioisomer where traditional solvents yield inseparable mixtures.[3][4]
Best Practice: If you are struggling with regioselectivity, performing a solvent screen that includes TFE and HFIP is a highly recommended first step.
Q4: My reaction mixture turns dark yellow or red, and the final product is impure. What causes this discoloration and how can it be minimized?
Discoloration is a common observation in reactions involving hydrazines and is typically indicative of decomposition and side reactions.[7]
-
Cause: Hydrazines, particularly hydrazine hydrate, can be unstable and susceptible to air oxidation, which can generate colored impurities. These impurities can contaminate the final product and complicate purification.
-
Prevention Strategies:
-
Use High-Purity Reagents: Use freshly opened or distilled hydrazine.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.[7]
-
Use a Hydrazine Salt: Employing a more stable salt form, such as phenylhydrazine hydrochloride, and liberating the free base in situ with one equivalent of a mild base (e.g., sodium acetate, potassium acetate) can lead to a cleaner reaction profile.[7]
-
Temperature Control: Avoid excessive heating, which can accelerate the decomposition of sensitive reagents.
-
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Formation of an Inseparable Mixture of 3-Amino and 5-Amino Isomers
-
Symptom: ¹H NMR or LC-MS analysis of the crude product shows two distinct product signals corresponding to the desired 3-aminopyrazole and the isomeric 5-aminopyrazole byproduct.
-
Probable Cause: The reaction conditions (solvent, pH, temperature) do not sufficiently differentiate between the two competing cyclization pathways. This is most common when using a substituted hydrazine and a β-ketonitrile.[1][6]
-
Solvent Optimization to Enhance Selectivity: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other. Fluorinated alcohols are particularly effective.[3][4][8]
Solvent Typical Regioisomeric Ratio (3-amino:5-amino) Rationale Ethanol (EtOH) Can range from 1:1 to 1:4 Standard protic solvent, often provides low selectivity. Acetic Acid (AcOH) Often favors the thermodynamically stable 5-amino isomer. Promotes equilibrium, leading to the most stable product.[6] Toluene Variable, depends on substrate. Aprotic, less interaction with intermediates. 2,2,2-Trifluoroethanol (TFE) Can exceed 10:1 Strong H-bond donor, stabilizes intermediates selectively.[3] HFIP Can exceed 20:1 Even stronger H-bond donor than TFE, providing maximum selectivity.[3][8] -
Strategic pH Control: Manipulating the pH can direct the reaction towards either kinetic or thermodynamic control.
-
Protocol for Acid-Catalyzed (Thermodynamic) Conditions:
-
Dissolve the β-ketonitrile (1.0 eq) in a minimal amount of glacial acetic acid or ethanol.
-
Add the substituted hydrazine (1.1 eq).
-
Reflux the mixture for 2-6 hours, monitoring by TLC or LC-MS.
-
This condition typically favors the more stable 5-aminopyrazole isomer.[2]
-
-
Protocol for Base-Mediated (Kinetic) Conditions:
-
Dissolve the α,β-unsaturated nitrile (1.0 eq) in anhydrous ethanol under an N₂ atmosphere.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq of a 21% solution in ethanol).
-
Add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
This method often favors the formation of the 3-aminopyrazole isomer.[6]
-
-
Caption: Fig 1. Competing pathways in aminopyrazole synthesis.
Problem 2: Stalling at Pyrazoline Intermediate - Incomplete Aromatization
-
Symptom: The desired product mass is not observed; instead, a mass corresponding to [M+2H] is dominant, indicating the formation of a pyrazoline intermediate. This is common when starting from α,β-unsaturated carbonyl compounds.[4]
-
Probable Cause: The reaction has successfully completed the initial cyclization to form the non-aromatic pyrazoline ring, but the final aromatization step (via oxidation or elimination) has failed.
-
Facilitate Aromatization via Oxidation: If the pyrazoline intermediate is stable, an explicit oxidation step may be required.
-
Protocol for Mild Oxidation:
-
After the initial cyclization is complete (as determined by TLC/LC-MS), dissolve the crude pyrazoline in DMSO.
-
Heat the solution to 80-100 °C and stir under an air or oxygen atmosphere for 2-8 hours.[9]
-
The DMSO and oxygen will act as a mild oxidant to convert the pyrazoline to the pyrazole.
-
Monitor the reaction for the appearance of the desired product mass.
-
-
-
Ensure an Effective Leaving Group: When using α,β-unsaturated nitriles, the group at the β-position must be a good leaving group to facilitate the final elimination step that leads to aromatization.
Leaving Group Effectiveness -OEt, -OMe Good -SMe Very Good[1] -NMe₂ Good[1] -Cl, -Br Good, but may require a base. -H Not a leaving group; requires oxidation.
Caption: Fig 2. Key steps in 3-aminopyrazole synthesis.
Problem 3: Low Overall Yield and a Complex Mixture of Byproducts
-
Symptom: The reaction yields very little of the desired product, and the crude mixture shows multiple spots on TLC or peaks in LC-MS that are difficult to identify.
-
Probable Cause: This often points to the degradation of starting materials or intermediates, or inefficient reaction conditions on the current scale.[7][10] Inefficient mixing or poor temperature control, especially during scale-up, can create localized hot spots that promote side reactions.[10]
-
Improve Reagent and Reaction Control:
-
Controlled Addition: For exothermic reactions, add the hydrazine solution dropwise using a syringe pump to a cooled solution of the dicarbonyl compound. This maintains a low concentration of the reactive hydrazine and helps control the temperature.[10]
-
Inert Atmosphere: Always run the reaction under a blanket of nitrogen or argon to prevent oxidative degradation of the hydrazine.[7]
-
Purity Check: Ensure the purity of the starting β-ketonitrile, as it can undergo self-condensation under basic conditions.
-
-
Consider a One-Pot, Multi-Component Approach: Sometimes, generating a reactive intermediate in situ can lead to a cleaner overall process by minimizing its decomposition.
-
Protocol for One-Pot Synthesis of 3-Aminopyrazole-4-carboxamide:
-
In a reaction flask, combine cyanoacetamide and morpholine in water.[11]
-
Heat the solution and add trimethyl orthoformate to generate the enamine intermediate in situ.
-
After a reflux period, cool the mixture and add hydrazine hydrate to initiate the cyclization reaction.
-
Finally, add sulfuric acid to precipitate the product as its hemisulfate salt.[11][12]
-
This one-pot method avoids the isolation of potentially unstable intermediates, often resulting in higher purity and yield.
-
-
Caption: Fig 3. Decision tree for troubleshooting low yields.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 12. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
refining reaction conditions for synthesis of pyrazolo[1,5-a]pyridine derivatives
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of these synthetic routes and optimize your reaction conditions for successful outcomes.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The synthesis of these compounds is of great interest, and numerous methods have been developed, most commonly involving the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyridine derivatives. Each problem is followed by potential causes and detailed, actionable solutions.
Problem 1: Low to No Product Yield
Low yields are a common frustration in heterocyclic synthesis and can originate from several factors. A systematic approach is the most effective way to diagnose and solve the issue.[4]
Potential Causes & Suggested Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4]
-
Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if you observe product decomposition (see Problem 2), the temperature may be too high.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Running the reaction for too long can lead to the formation of byproducts or decomposition of the desired product.
-
Concentration: Ensure that the reactant concentrations are within the recommended range for the specific protocol you are following.
-
-
Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit the desired transformation.[4]
-
Always use reagents of high purity.
-
Ensure solvents are anhydrous, especially for reactions involving moisture-sensitive reagents.
-
-
Atmospheric Contamination: Some reactions are sensitive to oxygen or moisture.[4]
-
If applicable, use standard inert atmosphere techniques, such as a nitrogen or argon blanket, and degassed solvents.
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[4]
-
Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture.
-
Problem 2: Product Decomposition
The stability of the final pyrazolo[1,5-a]pyridine derivative can be influenced by the reaction conditions and workup procedure.
Potential Causes & Suggested Solutions:
-
Thermal Instability: The target compound may be unstable at the reaction temperature.
-
As mentioned, monitor the reaction by TLC or LC-MS to check for the appearance of new, unidentified spots over time, which could indicate degradation.[4] If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
-
Some modern synthetic approaches, such as those utilizing microwave irradiation, can shorten reaction times and potentially minimize thermal decomposition.[5]
-
-
Acid/Base Sensitivity: The product may be sensitive to acidic or basic conditions during the reaction or workup.
-
Neutralize the reaction mixture carefully during workup.
-
Consider purification methods that avoid harsh pH conditions, such as flash chromatography with a neutral solvent system.
-
Problem 3: Formation of Side Products/Isomers
The formation of unintended products complicates purification and reduces the yield of the desired compound.
Potential Causes & Suggested Solutions:
-
Lack of Regioselectivity: In many cycloaddition reactions, the regioselectivity can be influenced by the electronic and steric properties of the substituents on both the N-iminopyridinium ylide and the dipolarophile.
-
Carefully consider the directing effects of your chosen substituents.
-
In some cases, changing the catalyst or solvent can influence the regiochemical outcome.
-
-
Competing Reaction Pathways: The starting materials may be capable of undergoing alternative reactions under the given conditions.
-
For example, in the synthesis of pyrazolo[1,5-a]pyrimidines (a related class of compounds), the reaction of 5-aminopyrazoles with β-dicarbonyl compounds can be catalyzed by either acids or bases to facilitate the desired cyclization.[5] The choice of catalyst can be crucial in directing the reaction towards the intended product.
-
Problem 4: Difficult Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Potential Causes & Suggested Solutions:
-
Similar Polarity of Product and Byproducts: If the desired product and major impurities have similar polarities, separation by standard chromatography can be difficult.
-
Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation.
-
Consider alternative purification techniques such as recrystallization or preparative HPLC.
-
-
Product Insolubility: The product may be poorly soluble in common organic solvents, making extraction and chromatography challenging.
-
Test a range of solvents to find one with adequate solubility for purification.
-
If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of pyrazolo[1,5-a]pyridines?
The most prevalent synthetic routes involve the reaction of N-aminopyridinium salts (which form N-iminopyridinium ylides in situ) with various dipolarophiles like alkynes and alkenes in a [3+2] cycloaddition.[2][3] Other methods include the intramolecular cyclization of ethynylpyridines.[3]
Q2: How do I choose the right solvent for my reaction?
Solvent choice is critical and can significantly impact reaction rate and yield. The ideal solvent should:
-
Dissolve all reactants to a reasonable extent.
-
Have a boiling point appropriate for the desired reaction temperature.
-
Be inert to the reaction conditions.
-
Facilitate the desired reaction pathway. For example, a study on a cross-dehydrogenative coupling reaction to form pyrazolo[1,5-a]pyridines found that the reaction did not proceed in solvents like acetonitrile, methanol, or toluene, but was successful in ethanol with acetic acid.[6]
Q3: Is a catalyst always necessary?
Not always. While many synthetic protocols for pyrazolo[1,5-a]pyridines employ catalysts (e.g., copper or palladium salts), catalyst-free methods have also been developed.[1][7] For instance, some cross-dehydrogenative coupling reactions can be promoted by acetic acid and molecular oxygen, offering a greener alternative.[6] Sonochemical methods have also been shown to facilitate catalyst-free cycloadditions.[2]
Q4: Can microwave-assisted synthesis be used for pyrazolo[1,5-a]pyridine derivatives?
Yes, microwave-assisted synthesis is a valuable tool for these reactions. It can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity due to uniform heating.[5]
Data & Protocols
Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition
The following table is an example of how reaction conditions can be optimized. This data is based on a sonochemical approach for the synthesis of a pyrazolo[1,5-a]pyridine derivative.[2]
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | None | Acetonitrile | Reflux | 3 h | 85 |
| 2 | None | Acetonitrile | 85 (Sonication) | 20 min | 98 |
| 3 | Acetic Acid | Acetonitrile | 85 (Sonication) | 20 min | 98 |
| 4 | Piperidine | Acetonitrile | 85 (Sonication) | 20 min | 98 |
| 5 | None | Ethanol | Reflux | 5 h | 70 |
| 6 | None | Dichloromethane | Reflux | 8 h | 45 |
| 7 | None | Toluene | Reflux | 10 h | No Reaction |
As demonstrated, the use of sonication dramatically reduced the reaction time and improved the yield. In this specific case, the catalyst had no significant effect on the yield.[2]
General Experimental Protocol: Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via Sonication
This protocol is adapted from a reported sonochemical method.[2]
-
Reactant Preparation: In a suitable round-bottom flask, dissolve the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Reaction: Place the flask in an ultrasonic bath and sonicate for 20 minutes at 85 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The solid product that forms should be collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, recrystallize the product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Visual Guides
General Reaction Mechanism: [3+2] Cycloaddition
Caption: General mechanism for the [3+2] cycloaddition synthesis.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties provide a versatile template for designing drugs that target the ATP-binding site of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine inhibitors, offering insights for researchers and drug development professionals. We will delve into the nuanced effects of substituent modifications on inhibitory potency and selectivity against key kinase targets, supported by experimental data.
The Versatile Core: Understanding the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system where a pyrazole ring is fused to a pyrimidine ring. This arrangement creates a planar structure with multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. The numbering of the scaffold, as shown below, will be used throughout this guide to discuss the impact of substitutions at various positions.
Caption: General structure and numbering of the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative SAR Analysis Across Key Kinase Targets
The true power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its adaptability to inhibit a wide range of kinases by presenting different pharmacophoric features through varied substitutions. Below, we compare the SAR for several important kinase families.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are significant targets in cancers with NTRK gene fusions.[4][5] Two of the three FDA-approved Trk inhibitors, Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance.[4][5][6]
Key SAR Insights for Trk Inhibition:
-
Hinge-Binding Interaction: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial for forming a hydrogen bond with the hinge region of the kinase, specifically with the methionine residue (Met592 in TrkA).[4] This interaction is a cornerstone of the scaffold's inhibitory activity.
-
Substitutions at C3: The introduction of an amide bond, such as a picolinamide group, at the C3 position has been shown to significantly enhance TrkA inhibitory activity.[4]
-
Substitutions at C5: A substituted pyrrolidine ring at the C5 position, particularly with a 2,5-difluorophenyl group, has demonstrated a substantial increase in Trk inhibition.[4]
-
Macrocyclization: To combat acquired resistance mutations, macrocyclic analogs have been developed. These compounds, like Selitrectinib (LOXO-195), often link substituents on the pyrazolo[1,5-a]pyrimidine core to create a more rigid structure that can overcome steric hindrance from mutations.[4]
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Key Substitutions | TrkA IC50 (nM) | Cellular Activity (KM12 cells) IC50 (nM) | Reference |
| Compound 8 | C3: Picolinamide, C5: 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | Not Reported | [4] |
| Compound 9 | C3: Picolinamide, C5: 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | Not Reported | [4] |
| Compound 23 | Varied substitutions | Not Reported | 0.1 | [4] |
| Compound 24 | Varied substitutions | Not Reported | 0.2 | [4] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[7] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of various CDKs, particularly CDK2.[7][8][9]
Key SAR Insights for CDK2 Inhibition:
-
Substitutions at C7: Aromatic groups, such as a 4-bromophenyl group, at the C7 position have been found to be favorable for CDK2 inhibitory activity.[9]
-
Substitutions at C3: The introduction of a substituted phenylazo group at the C3 position has yielded highly potent CDK2 inhibitors. For example, 3-(3-chloro/2-chloro-phenylazo) derivatives have shown IC50 values in the low nanomolar range.[9]
-
Substitutions at C2: An amino group at the C2 position appears to be a common feature in many potent CDK2 inhibitors based on this scaffold.[9]
-
Dual Inhibition: Interestingly, some pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and other kinases like TrkA, presenting a potential strategy to overcome drug resistance.[8]
Table 2: Comparison of Pyrazolo[1,5-a]pyrimidine-based CDK2 Inhibitors
| Compound | Key Substitutions | CDK2 IC50 (µM) | Reference |
| Compound 5i | C7: Phenyl, C3: Varied | 0.16 | [7] |
| Compound 5j | C7: Phenyl, C3: Varied | 0.25 | [7] |
| Compound 6t | Varied substitutions | 0.09 | [8] |
| Compound 6s | Varied substitutions | 0.23 | [8] |
| Compound 5h | C7: 4-Bromophenyl, C3: 3-chlorophenylazo, C2: Amine | 0.022 | [9] |
| Compound 5i | C7: 4-Bromophenyl, C3: 2-chlorophenylazo, C2: Amine | 0.024 | [9] |
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to cytokine signaling pathways, and their dysregulation is implicated in myeloproliferative disorders and inflammatory diseases.[10] Pyrazolo[1,5-a]pyrimidines have been explored as potent and selective JAK2 inhibitors.[10]
Key SAR Insights for JAK2 Inhibition:
-
Substitutions at C2: A 2-amino group on the pyrazolo[1,5-a]pyrimidine core is a key feature for potent JAK2 inhibition.[10] Structure-based optimization of this series has led to the discovery of highly selective inhibitors.[10]
-
Selectivity: Achieving selectivity among the highly homologous JAK family members is a significant challenge. However, subtle modifications to the substituents on the pyrazolo[1,5-a]pyrimidine core can modulate the selectivity profile. For instance, in the related pyrrolopyrimidine series, specific interactions, such as those involving an iodine atom with a histidine residue (His-885 in JAK1), have been shown to confer high selectivity for JAK1.[11] This highlights the importance of exploiting subtle differences in the ATP-binding pockets of the JAK isoforms.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.[12] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective core for Pim-1 inhibition.[12]
Key SAR Insights for Pim-1 Inhibition:
-
Aryl Substitution at C3: The presence of an aryl group at the C3 position is a common feature of potent Pim-1 inhibitors based on this scaffold.[12]
-
Amino Group at C5: A 5-amino group allows for further diversification of the molecule to optimize potency and pharmacokinetic properties.[12]
-
High Selectivity: The pyrazolo[1,5-a]pyrimidine core itself appears to confer a high degree of selectivity for Pim-1 over other kinases.[12] This intrinsic selectivity is a significant advantage in developing targeted therapies with fewer off-target effects.
Experimental Protocols
To enable researchers to validate and build upon these findings, we provide a general workflow for assessing the inhibitory activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
Workflow for Kinase Inhibitor Profiling
Caption: A generalized experimental workflow for characterizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Step-by-Step Methodology for an In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET):
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in the kinase buffer.
-
Prepare detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution in kinase buffer to create a range of concentrations.
-
In a 384-well microplate, add the kinase and substrate to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and SA-APC) and incubate in the dark for 60 minutes.
-
-
Data Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and clinically validated platform for the development of kinase inhibitors. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of new therapeutics with improved potency, selectivity, and resistance profiles. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: Exploring the potential of pyrazolo[1,5-a]pyrimidines to inhibit less-explored kinases with therapeutic potential.
-
Overcoming Drug Resistance: The design of next-generation inhibitors, including macrocyclic and allosteric modulators, will be crucial to combat acquired resistance to current therapies.[3][4]
-
Improving Pharmacokinetic Properties: Continued optimization of drug-like properties, such as solubility and bioavailability, will be essential for translating potent inhibitors into effective clinical candidates.[3]
By leveraging the deep understanding of the SAR of pyrazolo[1,5-a]pyrimidines, the scientific community is well-positioned to develop the next generation of targeted therapies for a wide range of diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine
An In-Depth Comparative Guide to the Potency of Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," capable of interacting with a wide range of biological targets by presenting various substituents in a well-defined spatial orientation.[1][2] This guide provides a comparative analysis of the potency of various pyrazolo[1,5-a]pyridine derivatives, with a specific focus on their role as protein kinase inhibitors—a class of enzymes central to cellular signaling and a major target in cancer therapy.[1][3] We will delve into quantitative potency data, explore structure-activity relationships (SAR), and provide detailed experimental protocols to offer a comprehensive resource for researchers in drug discovery.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1] The ability of pyrazolo[1,5-a]pyrimidines to mimic ATP, the natural substrate for kinases, allows them to act as competitive inhibitors in the enzyme's ATP-binding pocket, making them attractive candidates for developing targeted therapies.[1][3]
Comparative Potency Analysis of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of potent inhibitors against numerous kinase targets. This section compares the efficacy of derivatives against several key kinase families, highlighting the subtle structural modifications that lead to significant differences in potency.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that has emerged as an attractive therapeutic target in oncology due to its role in cell growth and survival.[4][5] A number of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Pim-1 inhibitors.[4][5]
| Compound ID | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 1 | H | 4-fluorophenyl | 45 | 45 | [4] |
| 2 | CH3 | 4-fluorophenyl | 29 | 24 | [4] |
| 3 | H | 4-chlorophenyl | 16 | 13 | [4] |
| 4 | CH3 | 4-chlorophenyl | 11 | 9 | [4] |
Structure-Activity Relationship (SAR) Insights: The initial virtual screening identified a pyrazolo[1,5-a]pyrimidine hit with micromolar potency.[4] Subsequent optimization revealed that substitutions at the 3- and 5-positions were critical for activity. As shown in the table, the introduction of a methyl group at the R1 position (Compound 2 vs. 1 and 4 vs. 3 ) consistently improved potency against both Pim-1 and Flt-3 kinases.[4] Furthermore, replacing the 4-fluorophenyl group at R2 with a 4-chlorophenyl group (Compound 3 vs. 1 ) led to a significant increase in inhibitory activity, with compound 4 emerging as a highly potent dual Pim-1/Flt-3 inhibitor with an IC50 of 11 nM and 9 nM, respectively.[4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) whose dysregulation is implicated in various solid tumors.[6] The pyrazolo[1,5-a]pyrimidine scaffold is featured in two of the three FDA-approved Trk inhibitors: Larotrectinib and Entrectinib, underscoring its clinical significance.[6]
| Compound ID | Key Structural Feature | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | Pyrrolidine-based | 1.2 | 2.1 | 2.1 | [6] |
| Compound 22 | 5-azabicyclohexane | 3 | 14 | 1 | [6] |
| Compound 36 | Novel PP-based | 1.4 | 2.4 | 1.9 | [6] |
Structure-Activity Relationship (SAR) Insights: SAR studies on Trk inhibitors have shown that modifications to the solvent-front region are crucial. For a series of pyrrolidine-containing derivatives, the presence of a carboxamide group was found to significantly enhance activity.[6] In another series, compound 22 , featuring a 5-azabicyclohexane substitution, demonstrated potent inhibition, particularly against TrkA and TrkC, with IC50 values of 3 nM and 1 nM, respectively.[6] Further exploration led to compounds like 36 , which exhibited potent, balanced inhibition across all three Trk isoforms, with IC50 values comparable to the approved drug Larotrectinib.[6]
Dual CDK2/TRKA Kinase Inhibitors
Simultaneously inhibiting multiple kinase targets can be an effective strategy to overcome drug resistance in cancer.[7] Researchers have developed pyrazolo[1,5-a]pyrimidine derivatives that act as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TrkA.[7]
| Compound ID | R Group | CDK2 IC50 (µM) | TRKA IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 6s | 4-(dimethylamino)phenyl | 0.23 | 0.45 |[7] | | 6t | 4-(pyrrolidin-1-yl)phenyl | 0.09 | 0.45 |[7] | | Ribociclib | (Reference Drug) | 0.07 | - |[7] | | Larotrectinib | (Reference Drug) | - | 0.07 |[7] |
Structure-Activity Relationship (SAR) Insights: In this series, the nature of the substituent on the phenyl ring at the 7-position played a key role in determining potency. Compounds 6s and 6t emerged as the most potent dual inhibitors.[7] The presence of a 4-(pyrrolidin-1-yl)phenyl group in compound 6t resulted in the most potent CDK2 inhibition (IC50 = 0.09 µM), comparable to the reference inhibitor ribociclib, while maintaining strong TrkA inhibition (IC50 = 0.45 µM).[7]
Visualizing the Mechanism: A Generic Kinase Signaling Pathway
To understand the therapeutic rationale for kinase inhibition, it is essential to visualize their role in cellular signaling. The following diagram illustrates a simplified kinase cascade, where extracellular signals are transduced through a series of phosphorylation events, ultimately leading to a cellular response like proliferation or survival. Inhibitors targeting kinases at any point in this cascade can block the signal and prevent the pathological outcome.
Caption: Generic kinase signaling cascade and point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Determining the half-maximal inhibitory concentration (IC50) is the standard method for quantifying the potency of a kinase inhibitor. The following protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This method is widely used due to its high sensitivity and robustness.
Principle:
The kinase reaction consumes ATP and produces ADP. After the reaction is stopped, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity. The reduction in signal in the presence of an inhibitor allows for the calculation of its IC50 value.
Materials:
-
Kinase of interest (e.g., Pim-1)
-
Kinase-specific substrate peptide
-
ATP solution
-
Pyrazolo[1,5-a]pyridine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazolo[1,5-a]pyridine derivative in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve. This is crucial for accurately determining the IC50.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.[8]
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Visualizing the Methodology: Kinase Assay Workflow
The following diagram outlines the key steps of the in vitro luminescence-based kinase assay protocol.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
Pyrazolo[1,5-a]pyridine and its related pyrimidine derivatives represent a highly successful scaffold in the discovery of potent kinase inhibitors.[1][3] The extensive structure-activity relationship data available demonstrate that minor chemical modifications can lead to dramatic improvements in potency and selectivity against various kinase targets, including Pim-1, Trk, and CDK2.[4][6][7] The ability to fine-tune the inhibitory profile of these compounds underscores their value in developing targeted therapies for cancer and other diseases. The standardized, high-throughput assays outlined in this guide are essential tools for quantitatively assessing the potency of new derivatives, enabling the rational design of next-generation therapeutics. As challenges such as drug resistance persist, the continued exploration and optimization of privileged scaffolds like pyrazolo[1,5-a]pyridine will remain a cornerstone of modern drug discovery.[3]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted anticancer agents. This guide provides a comprehensive comparison of the in vivo efficacy of notable pyrazolo[1,5-a]pyridine derivatives, offering field-proven insights and supporting experimental data to inform preclinical and clinical research decisions.
Introduction: The Rise of Pyrazolo[1,5-a]pyridines in Oncology
The unique bicyclic structure of pyrazolo[1,5-a]pyridines offers a versatile template for designing potent and selective inhibitors of key oncogenic drivers. Unlike broader-spectrum chemotherapeutics, these agents are often developed to target specific molecular aberrations within cancer cells, promising greater efficacy and a more favorable safety profile. This guide will delve into the in vivo performance of pyrazolo[1,5-a]pyridine derivatives targeting critical signaling pathways, including PI3K/Akt/mTOR and RAS/RAF/MEK/ERK.
Comparative In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Derivatives
The following tables summarize the in vivo efficacy of representative pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine anticancer agents in various tumor models. This data-driven comparison highlights the therapeutic potential of this chemical class against different cancer types.
Table 1: In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Citation(s) |
| Compound 17 | B-RafV600E | Colo205 Human Colorectal Carcinoma Xenograft | 125 mg/kg, p.o., q.d. | 76% Regression | [1] |
| Compound 19 | B-RafV600E | Colo205 Human Colorectal Carcinoma Xenograft | 100 mg/kg, p.o., q.d. | 95% Regression | [1] |
| Compound 5x | p110α (PI3K) | HCT-116 Human Colorectal Carcinoma Xenograft | Data not publicly available | Demonstrated in vivo activity | [2] |
Table 2: In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Citation(s) |
| WF-47-JS03 | RET Kinase | KIF5B-RET Xenograft | 10 mg/kg, p.o., q.d. | Strong Regression | [3] |
| IHMT-PI3K-455 | PI3Kγ/δ | MC38 Syngeneic Murine Colon Adenocarcinoma | 40 mg/kg/day, p.o. | 86.0% TGI | [4] |
Mechanistic Insights and Signaling Pathways
The anticancer activity of pyrazolo[1,5-a]pyridines is intrinsically linked to their ability to modulate critical signaling pathways that drive tumor growth and survival.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling cascades in human cancer. Pyrazolo[1,5-a]pyridine-based inhibitors targeting PI3K isoforms, such as p110α, have shown promise in preclinical models. Compound 5x, a potent and selective p110α inhibitor, demonstrated in vivo activity in an HCT-116 human colorectal carcinoma xenograft model, a cell line known to harbor a PIK3CA mutation.[2] The therapeutic rationale is to block the downstream signaling cascade, thereby inhibiting cell proliferation and inducing apoptosis.
References
- 1. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid vs other kinase inhibitors
A Comparative Guide to Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
This guide provides an in-depth comparison of kinase inhibitors, with a particular focus on the emerging significance of the pyrazolo[1,5-a]pyridine scaffold. We will use 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid as a foundational example of this chemical class to explore its relationship to highly potent and clinically approved drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships, mechanistic nuances, and comparative efficacy of this important class of therapeutic agents.
The Kinase Inhibitor Landscape: A Paradigm of Targeted Therapy
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, small-molecule kinase inhibitors have become a major class of targeted therapies.[2] These inhibitors are typically classified based on their mode of binding to the ATP pocket of the kinase. A key challenge in the field is to develop inhibitors with high potency and selectivity to maximize therapeutic efficacy while minimizing off-target effects and toxicity.[1][3]
In the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores have emerged as "privileged scaffolds."[1][4] Their unique three-dimensional structure allows them to effectively mimic ATP and engage in critical hydrogen bonding interactions within the kinase hinge region, serving as an anchor for the inhibitor.[1] This has led to an explosion of research and the successful development of several FDA-approved drugs based on this framework.[4][5]
The Foundational Scaffold: this compound
While not a widely characterized inhibitor itself, this compound and its ethyl ester derivative represent a crucial chemical building block for the synthesis of more complex and potent kinase inhibitors.[6][7] Its structure embodies the core pyrazolo[1,5-a]pyridine moiety that is central to the activity of many advanced therapeutic agents.
The carboxylic acid group at position 3 and the methyl group at position 7 are key points for synthetic modification.[8] Medicinal chemists can leverage these positions to introduce diverse functional groups, thereby optimizing a compound's potency, selectivity, and pharmacokinetic properties. The synthesis often involves the cyclization of aminopyrazoles with corresponding propenones, followed by hydrolysis of an ester to yield the carboxylic acid.[8][9]
Comparative Analysis with Clinically Relevant Kinase Inhibitors
To understand the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold, we will compare its derivatives against established kinase inhibitors. Our comparison focuses on inhibitors targeting Tropomyosin Receptor Kinases (TRKs) and RET kinases, areas where this scaffold has proven highly successful.
Larotrectinib: A Pan-TRK Inhibitor
Larotrectinib is a first-generation, highly selective pan-TRK inhibitor approved for the treatment of solid tumors harboring NTRK gene fusions.[10] While it is based on the related pyrazolo[1,5-a]pyrimidine scaffold, the principles of its interaction are highly relevant.[10] The core acts as the hinge-binder, and modifications at other positions allow for potent and selective inhibition of TRKA, TRKB, and TRKC.[10][11]
Selpercatinib: A Selective RET Inhibitor
Selpercatinib is a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase and was the first selective RET inhibitor to receive FDA approval.[4] Its structure is built upon the pyrazolo[1,5-a]pyridine core, demonstrating the scaffold's versatility in targeting different kinases. The success of Selpercatinib highlights how strategic modifications to the core can achieve exquisite selectivity for a specific kinase target, even over closely related ones.[4]
Other Pyrazolo-Based Inhibitors
The versatility of this scaffold extends to numerous other kinase targets. Derivatives have been developed as potent inhibitors for:
-
PI3Kδ: Key in immune cell regulation, with potential applications in inflammatory diseases.[12]
-
CDK2/TRKA Dual Inhibitors: A strategy to tackle cancer drug resistance by targeting multiple critical pathways simultaneously.[11]
-
B-Raf Kinase: A central component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[13]
Head-to-Head Data Comparison
The following table summarizes key performance metrics for selected kinase inhibitors, illustrating the potency and selectivity that can be achieved with the pyrazolo[1,5-a]pyridine and related scaffolds.
| Inhibitor | Scaffold Type | Primary Target(s) | Biochemical IC50 | Cellular Potency (KM12 cells) | FDA Approved |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA, TRKB, TRKC | ~1.7 nM (TRKA)[10] | 0.1 nM (TRKA)[10] | Yes |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET | <10 nM | Not specified[4] | Yes |
| Compound 6t (Experimental) | Pyrazolo[1,5-a]pyrimidine | CDK2 / TRKA | 0.09 µM (CDK2), 0.45 µM (TRKA)[11] | Not specified | No |
| CPL302253 (Experimental) | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 nM[12] | Not specified | No |
Note: IC50 values are highly dependent on assay conditions. The data presented is for comparative purposes and is derived from the cited literature.
Experimental Methodologies for Kinase Inhibitor Profiling
Validating the potency and selectivity of a novel kinase inhibitor requires a robust set of biochemical and cellular assays. The protocols described below represent industry-standard methods.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant kinase ensures that the inhibitory activity measured is a direct effect on the target, free from confounding cellular factors.
-
ATP at Km: The concentration of ATP is kept at or near its Michaelis-Menten constant (Km) for the specific kinase. This creates a competitive environment that allows for the accurate determination of an inhibitor's potency (IC50) as it directly competes with the natural substrate.
-
Luminescence Detection: The ADP-Glo™ system provides a highly sensitive and robust method to quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.
Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound derivatives) in DMSO to create a 10-point concentration gradient.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the purified recombinant kinase and the specific substrate peptide.
-
Inhibitor Addition: Add 2.5 nL of the serially diluted compound from the DMSO plate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 2.5 µL of the kinase reaction buffer containing ATP at its Km concentration to start the phosphorylation reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitor's potency. Calculate IC50 values using a non-linear regression curve fit.
Cellular Proliferation Assay (Antiproliferative Activity)
This assay determines a compound's ability to inhibit the growth of cancer cell lines, providing a measure of its potency in a biological context.
Causality Behind Experimental Choices:
-
Cancer Cell Lines: Cell lines with known genetic drivers (e.g., NTRK fusions or RET mutations) are chosen to test the hypothesis that the inhibitor works through the intended target pathway.
-
Resazurin (alamarBlue): This metabolic indicator is used because its reduction to the fluorescent resorufin by viable, metabolically active cells provides a direct and sensitive measure of cell proliferation. A decrease in fluorescence indicates cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KM12 cells for TRK inhibition) into 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Analysis: Normalize the fluorescence data to the vehicle control and plot the results against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold and its close relative, the pyrazolo[1,5-a]pyrimidine, are undeniably privileged structures in modern medicinal chemistry.[1][5] Starting from simple, foundational molecules like this compound, synthetic chemistry has enabled the development of highly potent and selective kinase inhibitors that have translated into meaningful clinical benefits.[4]
The success of drugs like Larotrectinib and Selpercatinib validates the therapeutic potential of this scaffold. Future research will likely focus on several key areas:
-
Overcoming Resistance: Developing next-generation inhibitors that are active against acquired resistance mutations that can limit the effectiveness of first-line therapies.[10]
-
Targeting New Kinases: Expanding the application of the scaffold to inhibit other clinically relevant kinases implicated in cancer and other diseases.[3]
-
Improving Drug Properties: Further optimizing the pharmacokinetic and safety profiles of these inhibitors to enhance their therapeutic window.[3]
The journey from a simple heterocyclic building block to an FDA-approved targeted therapy is a testament to the power of rational drug design, and the pyrazolo[1,5-a]pyridine core will undoubtedly continue to be a central player in these efforts.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Target of a Novel Pyrazolo[1,5-a]pyridine Compound
For drug discovery researchers, the identification of a novel bioactive compound is a moment of profound potential. The pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry, is known to yield potent modulators of cellular signaling, frequently protein kinases.[1][2] However, a molecule's therapeutic promise can only be realized when we definitively answer the question: "What is its biological target, and is this interaction responsible for its effect?"
This guide provides an in-depth, experience-driven comparison of modern methodologies for validating the biological target of your novel pyrazolo[1,5-a]pyridine compound. We will move beyond mere protocols to explore the strategic rationale behind experimental choices, ensuring a robust and self-validating workflow. The ultimate goal is to build an unshakeable case for your target, one built on orthogonal, mutually reinforcing lines of evidence.
The Target Validation Funnel: A Strategic Overview
Effective target validation is not a single experiment but a multi-stage campaign. We begin with a broad search to identify candidate interactors (Target Identification), then confirm direct physical binding (Target Engagement), and finally, prove that this interaction is responsible for the compound's biological activity (Functional Validation).
Figure 1: The Target Validation Funnel workflow, progressing from broad identification to specific functional validation.
Phase 1: Target Identification - Casting a Wide Net
Given that the pyrazolo[1,5-a]pyridine core is a known "hinge-binder" for ATP-competitive protein kinases, our initial hypothesis is that your compound inhibits a kinase.[1][2] Our first step is to identify which one(s).
Method 1: Kinome Profiling
This is the most direct approach for a suspected kinase inhibitor. Commercially available services screen your compound against a panel of hundreds of kinases, providing a rapid and comprehensive overview of its selectivity.[3][4][5][6]
-
Causality: By measuring enzymatic activity inhibition across the kinome, you not only identify the most potent target(s) but also reveal potential off-targets. This is critical for predicting future toxicity and understanding the complete mechanism of action.[5]
-
Trustworthiness: The data's strength lies in its breadth. A compound that potently inhibits one kinase while sparing hundreds of others provides a strong, validated starting point.
Table 1: Representative Kinome Profiling Data for a Novel Pyrazolo[1,5-a]pyridine (Compound X)
| Kinase Target | % Inhibition @ 1 µM | Selectivity Score (S-Score) | Putative Role |
| MAPK14 (p38α) | 98% | 0.05 | Primary Target |
| CDK2 | 85% | 0.20 | Secondary Target |
| GSK3B | 75% | 0.28 | Off-Target |
| SRC | 22% | >1.0 | Negligible |
| EGFR | 5% | >1.0 | Negligible |
Data is hypothetical. Selectivity scores are often proprietary but generally quantify the compound's specificity.
Method 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
This unbiased chemical proteomics approach identifies proteins from a cell lysate that physically bind to your immobilized compound.[7][8] It is an indispensable tool when you have no prior knowledge of the target class.
-
Causality: AC-MS directly links your compound to a binding partner. The principle is simple: proteins that "stick" to a column containing your immobilized compound are the most likely targets.[8][9]
-
Trustworthiness: The system is self-validating through competition experiments. A true binding partner will not be captured if the cell lysate is pre-incubated with an excess of your free, non-immobilized compound.
Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS) target identification.
Phase 2: Target Engagement - Proving the Physical Connection
Once a primary candidate target is identified (e.g., p38α kinase from our hypothetical kinome screen), the next critical step is to confirm that your compound directly engages this target in a physiologically relevant environment.
Comparing Target Engagement Methodologies
We must employ orthogonal methods—techniques that rely on different physical principles—to build a robust case for direct binding.
Table 2: Comparison of Key Target Engagement Methodologies
| Method | Principle | Pros | Cons | Key Output |
| CETSA | Ligand binding increases the thermal stability of the target protein in intact cells or lysates.[10][11] | Label-free; measures engagement in a native cellular context; applicable to many targets.[12][13] | Lower throughput; requires a specific antibody for detection. | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[14] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[15][16] | Live cells; high-throughput; provides quantitative affinity and residence time data.[15][17] | Requires genetic modification of the target protein; tracer development can be challenging. | Apparent Affinity (IC50), Residence Time. |
| SPR | Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).[18][19] | Real-time, label-free kinetics; high sensitivity; provides on/off rates.[20][21] | Requires purified protein; immobilization can affect protein function. | Affinity (KD), Association rate (ka), Dissociation rate (kd).[18] |
| ITC | Measures the heat released or absorbed during the binding event between two molecules in solution.[22][23] | "Gold standard" for thermodynamics; label-free, in-solution measurement.[22] | Requires larger amounts of pure protein; lower throughput. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[23] |
Why This Order? CETSA First, then Biophysics.
-
Start in the Cell (CETSA): Before investing in protein purification for biophysical assays like SPR or ITC, you must first prove your compound engages its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this.[24] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound by a ligand.[10][13] A positive thermal shift is strong evidence of intracellular target engagement.
-
Move to Quantitative Biophysics (SPR/ITC): Once cellular engagement is confirmed, SPR and ITC provide the high-resolution, quantitative data needed for lead optimization.[20]
-
SPR provides kinetic details: How fast does your compound bind (ka) and how long does it stay bound (kd)? This is crucial for predicting in vivo efficacy.[18][25]
-
ITC provides the thermodynamic signature: Is the binding driven by favorable enthalpy (strong bonds) or entropy (hydrophobic interactions)? This information is invaluable for rational drug design.[22][23]
-
Table 3: Hypothetical Biophysical Data for Compound X and Target p38α
| Method | Compound | Affinity (KD) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| SPR | Compound X | 25 nM | 1.5 x 10⁵ | 3.75 x 10⁻³ | N/A | N/A |
| Known p38α Inhibitor | 10 nM | 2.0 x 10⁵ | 2.0 x 10⁻³ | N/A | N/A | |
| ITC | Compound X | 30 nM | N/A | N/A | -8.5 | -2.1 |
| Known p38α Inhibitor | 12 nM | N/A | N/A | -9.2 | -2.0 |
This orthogonal data from two different biophysical methods builds high confidence in the measured binding affinity.
Phase 3: Functional Validation - Connecting Binding to Biology
Confirming that your compound binds a target is not enough. You must prove that this specific binding event is the cause of the observed cellular phenotype (e.g., apoptosis, cell cycle arrest). Genetic tools are the ultimate arbiters for this question.
CRISPR/Cas9 vs. shRNA: A Comparison
The goal is to modulate the expression of the putative target protein and see if it affects the cell's sensitivity to your compound.
-
CRISPR/Cas9 Knockout: This technology allows for the complete and permanent removal of the target gene.[26][27] If knocking out the target protein makes the cells resistant to your compound, it is the most compelling evidence that the protein is the true target. This is considered superior to RNAi because it achieves full gene ablation rather than transient silencing.[27]
The Decisive Experiment: CRISPR-Mediated Resistance
The most powerful validation experiment is to show that cells lacking the target are resistant to the compound's effects.
Figure 3: Logic of a CRISPR/Cas9 experiment for target validation. Resistance to the compound in knockout cells validates the target.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure for generating a melt curve to determine the thermal stabilization of a target protein by Compound X.
-
Cell Culture & Treatment:
-
Culture cells known to express the target protein (e.g., HEK293 for p38α) to ~80% confluency.
-
Treat cells with either Vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest and resuspend cells in PBS. Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle, Compound X).
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[11]
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot with a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against temperature for both Vehicle and Compound X treatments.
-
A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation
This protocol describes the generation of a target knockout cell line to test for compound resistance.
-
gRNA Design & Cloning:
-
Design two or more unique guide RNAs (gRNAs) targeting early exons of the target gene to ensure a frameshift mutation.
-
Clone the gRNAs into a suitable Cas9-expressing vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production & Transduction:
-
Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cell line with the lentivirus.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or FACS.
-
-
Knockout Validation:
-
Expand clonal populations.
-
Confirm the absence of the target protein in each clone via Western Blot.
-
Verify the gene edit at the genomic level using Sanger sequencing of the targeted locus.
-
-
Phenotypic Assay:
-
Treat both wild-type (WT) and validated knockout (KO) cells with a dose-response of Compound X.
-
Measure the cellular phenotype (e.g., cell viability via CellTiter-Glo® assay) after 72 hours.
-
A significant rightward shift in the dose-response curve for the KO cells compared to WT cells indicates resistance and validates the target.
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KinomePro - Pamgene [pamgene.com]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. assayquant.com [assayquant.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com.cn]
- 16. berthold.com [berthold.com]
- 17. massbio.org [massbio.org]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 20. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 21. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. youtube.com [youtube.com]
- 26. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. Stable RNAi Cell Line Development: shRNA Gene Knockdown - Altogen Labs [altogenlabs.com]
- 29. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 30. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
A Senior Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition
Welcome to an in-depth examination of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the causal relationships between molecular structure, computational predictions, and experimental outcomes in the context of kinase inhibition.
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in drug discovery. Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] This guide provides a comparative analysis of docking studies for this scaffold against key cancer-related kinases, grounded in published experimental data to ensure scientific integrity.
The Pillar of a Trustworthy Docking Study: The Self-Validating Workflow
In computational drug design, the goal is not merely to generate a docking score but to produce a predictive model that correlates with real-world biological activity. A robust and self-validating workflow is paramount. This involves a feedback loop where computational predictions are continuously benchmarked against experimental data. Here, we outline a standard, field-proven protocol for molecular docking, explaining the scientific rationale at each stage.
Experimental Protocol: A Validated Molecular Docking Workflow
This protocol outlines the essential steps for a comparative docking study using a tool like AutoDock Vina, a widely used and validated program for molecular docking.[4][5]
1. Target Protein Preparation:
-
Objective: To prepare a clean, structurally sound protein receptor for docking.
-
Steps:
-
Selection & Retrieval: Obtain the 3D crystal structure of the target kinase (e.g., CDK2, EGFR) from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand, as this helps validate the binding pocket.
-
Cleaning: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and ions that are not integral to the protein's structure or function. The original co-crystallized ligand should also be removed.[5]
-
Protonation: Add polar hydrogen atoms to the protein. This is critical as hydrogen bonds are key drivers of ligand binding, and their correct assignment is essential for accurate scoring.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms.
-
2. Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the pyrazolo[1,5-a]pyrimidine derivatives.
-
Steps:
-
2D to 3D Conversion: Draw the 2D structures of the derivatives and convert them into 3D models.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a stable, low-energy conformation before docking.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.
-
3. Grid Box Generation:
-
Objective: To define the specific three-dimensional space on the receptor where the docking algorithm will search for binding poses.
-
Rationale: Focusing the search on the known active site dramatically increases computational efficiency and the likelihood of finding a biologically relevant binding mode.[5] The grid box is typically centered on the position of the co-crystallized ligand from the original PDB file.
4. Molecular Docking Execution:
-
Objective: To simulate the binding of each derivative to the target protein and calculate the binding affinity.
-
Algorithm: Programs like AutoDock Vina use search algorithms, such as the Lamarckian Genetic Algorithm, to explore a wide range of ligand positions, orientations, and conformations.[5][6]
-
Scoring Function: The program's scoring function evaluates each generated pose, estimating the binding free energy (reported in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[7]
5. Analysis and Validation:
-
Objective: To analyze the docking results and correlate them with experimental data.
-
Steps:
-
Pose Analysis: Examine the top-ranked binding poses for each derivative. Pay close attention to key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
-
Correlation: The most critical step for trustworthiness. Plot the calculated binding energies against experimental inhibitory activities (e.g., IC50 values). A strong correlation (e.g., a good R² value) validates the docking protocol and suggests that the computational model is predictive.
-
Below is a visualization of this comprehensive workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
A Comparative Guide to Assessing the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
For researchers in immunology, oncology, and drug discovery, the selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ) offers a promising therapeutic avenue for a range of B-cell malignancies and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has recently emerged as a potent core for developing highly selective PI3Kδ inhibitors. This guide provides an in-depth comparison of novel pyrazolo[1,5-a]pyrimidine-based inhibitors, alongside established drugs, and details the experimental methodologies crucial for validating their selectivity. Our focus is to equip fellow scientists with the rationale and practical steps needed to conduct these critical assessments.
The Rationale for PI3Kδ Selectivity
The PI3K family of lipid kinases is central to cellular signaling, regulating processes like cell growth, proliferation, and survival.[1][2] Class I PI3Ks, comprising α, β, γ, and δ isoforms, are heterodimeric enzymes that catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in immune cells, making them attractive targets for immunological and hematological disorders.[1]
Specifically, PI3Kδ is a critical regulator of B-cell development, activation, and survival.[1] Its overactivity is implicated in diseases such as chronic lymphocytic leukemia (CLL) and certain lymphomas.[3][4] Therefore, inhibitors with high selectivity for the δ isoform over α and β are hypothesized to have a more favorable therapeutic window, minimizing off-target effects associated with broad PI3K inhibition. This guide focuses on the pyrazolo[1,5-a]pyrimidine scaffold, which has shown promise in achieving this desired selectivity.[1]
The PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling cascade.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors
Recent research has identified promising pyrazolo[1,5-a]pyrimidine derivatives with potent and selective PI3Kδ inhibitory activity.[1][2] Below, we compare two such compounds, CPL302253 and CPL302415, with the clinically approved PI3Kδ inhibitors, idelalisib and duvelisib.
| Compound ID | Scaffold | PI3Kδ IC50 (nM) | PI3Kα/δ Ratio | PI3Kβ/δ Ratio | PI3Kγ/δ Ratio | Reference |
| CPL302253 | indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 | >1000 | >1000 | >1000 | [1][5] |
| CPL302415 | benzimidazole-pyrazolo[1,5-a]pyrimidine | 18 | 79 | 1415 | 939 | [2][6] |
| Idelalisib | Quinazolinone | 2.5 | >40 | >40 | >40 | [1][7][8] |
| Duvelisib | Thiazole | 2.5 | 641 | 34 | 11 | [3][5][9] |
Note: IC50 values and selectivity ratios can vary based on assay conditions. The data presented is for comparative purposes.
As the data indicates, the pyrazolo[1,5-a]pyrimidine scaffold can yield inhibitors with potency comparable to or exceeding that of established drugs. CPL302253, in particular, demonstrates exceptional selectivity for the PI3Kδ isoform.[1][5]
Experimental Protocols for Assessing Inhibitor Selectivity
To ensure the trustworthiness of selectivity data, robust and well-validated assays are essential. Here, we provide detailed protocols for key biochemical and cellular assays.
Experimental Workflow for Inhibitor Profiling
Caption: General workflow for PI3Kδ inhibitor screening.
Biochemical Assay: Adapta™ Universal Kinase Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies enzymatic activity by measuring the amount of ADP produced.
Principle: The assay is based on the competition between an ADP tracer labeled with Alexa Fluor® 647 and the ADP generated by the kinase reaction for binding to a europium-labeled anti-ADP antibody. Inhibition of the kinase leads to lower ADP production, resulting in a higher TR-FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentrations of recombinant PI3K isoforms (α, β, γ, δ) should be empirically determined to be at their EC80 value.
-
Prepare a 4X ATP solution. The concentration should be at the Km for each kinase isoform to accurately determine ATP-competitive inhibition.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor and control compounds (e.g., idelalisib) in DMSO, and then dilute into the kinase buffer.
-
Prepare the Adapta™ Detection Reagent containing the Eu-anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the kinase reaction.
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the 4X inhibitor solution.
-
Add 2.5 µL of the 4X ATP solution.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the Adapta™ Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biochemical Assay: Radiometric Kinase Assay
This classic method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the lipid substrate.
Principle: The kinase reaction is performed with [γ-³²P]ATP. The radiolabeled lipid product is then separated from the unreacted ATP and quantified by scintillation counting.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 0.25 mM EDTA).
-
Prepare a solution of the lipid substrate (e.g., 170 µg/ml phosphatidylinositol).
-
Prepare a solution of ATP containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, lipid substrate, inhibitor dilution, and the respective recombinant PI3K isoform.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate at room temperature for 20-30 minutes.
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
-
Extraction and Detection:
-
Extract the phospholipids by adding a mixture of chloroform/methanol (1:1) and 2M KCl.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the organic (lower) phase to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ³²P incorporated into the lipid substrate for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
-
Cell-Based Assay: p-AKT Western Blot or AlphaLISA/HTRF
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Principle: Cells are treated with the inhibitor and then stimulated to activate the PI3K pathway. The level of phosphorylated AKT (at Ser473 or Thr308) is then quantified.
Step-by-Step Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Plate a PI3Kδ-dependent cell line (e.g., a B-cell lymphoma line) and allow them to adhere or stabilize in culture.
-
Starve the cells of serum for several hours to reduce basal PI3K signaling.
-
Pre-incubate the cells with serial dilutions of the inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM or a growth factor) for a short period (5-15 minutes) to activate the PI3K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal.
-
Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising foundation for the development of next-generation PI3Kδ inhibitors. The compounds CPL302253 and CPL302415 exhibit potent and highly selective inhibition of PI3Kδ, rivaling or surpassing established therapeutics in preclinical assays.[1][2][5][6] For researchers aiming to validate these or novel inhibitors, the detailed biochemical and cellular protocols provided in this guide offer a robust framework for generating reliable and reproducible selectivity data. By combining potent and selective chemistry with rigorous and validated assessment methodologies, the field can continue to advance targeted therapies for a multitude of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Pyrazolo[1,5-a]pyridine Compounds
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyridines and the Imperative of Accurate Cytotoxicity Profiling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, most notably its potential as an anticancer agent.[1] These compounds have demonstrated the ability to inhibit various protein kinases, which are critical regulators of cell cycle progression and are frequently dysregulated in cancer.[2] Consequently, the accurate in vitro evaluation of the cytotoxic potential of novel pyrazolo[1,5-a]pyridine derivatives is a cornerstone of the drug discovery and development pipeline. This guide provides an in-depth comparison of commonly employed in vitro cytotoxicity assays, offering experimental data and field-proven insights to aid researchers in selecting the most appropriate methodology for their specific research goals.
Comparative Analysis of Key Cytotoxicity Assays
The selection of a cytotoxicity assay is a critical decision that can significantly impact the interpretation of a compound's biological activity. The three most common methods—MTT, MTS, and LDH assays—each rely on different cellular processes to determine cell viability. Understanding the principles, advantages, and limitations of each is paramount for robust and reproducible data. A study comparing four different in vitro cytotoxicity assays, including MTT and LDH, found that different sensitivities were observed for each assay, with the MTT assay being among the most sensitive in detecting cytotoxic events.[3]
Metabolic Activity-Based Assays: MTT and MTS
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells as an indicator of viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.
-
MTT Assay: The resulting formazan is insoluble and requires a solubilization step before absorbance can be read.
-
MTS Assay: The MTS substrate is reduced to a soluble formazan, simplifying the protocol by eliminating the solubilization step.
While both are widely used, the choice between them often comes down to a trade-off between the established history of MTT and the streamlined workflow of MTS.
Membrane Integrity-Based Assay: LDH
The Lactate Dehydrogenase (LDH) assay operates on a different principle: it measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. This makes it a direct measure of cytotoxicity rather than an indirect measure of metabolic activity.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to an insoluble formazan. | Well-established and widely cited; sensitive for detecting cytotoxic events.[3] | Requires a solubilization step; formazan crystals can be difficult to dissolve completely; potential for interference from reducing compounds. |
| MTS | Enzymatic reduction of tetrazolium salt by viable cells to a soluble formazan. | Simpler and faster protocol than MTT (no solubilization step); higher throughput potential. | Can be more expensive than MTT; potential for interference from compounds that interact with the electron acceptor. |
| LDH | Measurement of the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity. | Direct measure of cytotoxicity (cell death); non-destructive to remaining cells, allowing for further assays on the same sample. | Less sensitive for early cytotoxic events compared to MTT[3]; background LDH in serum can interfere with results. |
Comparative Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of selected pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine compounds against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 14a | HCT116 (Colon) | Not Specified | 0.0020 | [4] |
| Compound 13c | PC3 (Prostate) | Not Specified | 5.195 | [5] |
| Compound 9 | MCF7 (Breast) | Not Specified | 21.045 | [5] |
| Compound 12c | HCT116 (Colon) | Not Specified | 13.575 | [5] |
| Compound 10e | MDA-MB-468 (Breast) | Not Specified | 12.52 | [5] |
| Compound 11d | MDA-MB-468 (Breast) | Not Specified | 12.00 | [5] |
Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6a | MCF-7 (Breast) | MTT | 10.80 ± 0.36 | [6] |
| Compound 6b | MCF-7 (Breast) | MTT | 19.84 ± 0.49 | [6] |
| Compound 6c | MCF-7 (Breast) | MTT | 12.51 ± 0.41 | [6] |
| Compound 6a | Hep-2 (Larynx) | MTT | 8.85 ± 0.24 | [6] |
| Compound 6b | Hep-2 (Larynx) | MTT | 12.76 ± 0.16 | [6] |
| Compound 6c | Hep-2 (Larynx) | MTT | 9.42 ± 0.33 | [6] |
Experimental Protocols
A self-validating experimental design is crucial for trustworthy results. This includes appropriate controls, such as vehicle-treated cells (negative control) and a positive control known to induce cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the pyrazolo[1,5-a]pyridine compounds and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
MTS Reagent Addition: Add the combined MTS/PES reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm.
LDH Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyrazolo[1,5-a]pyridine derivatives exert their cytotoxic effects through the inhibition of protein kinases involved in cell survival and proliferation pathways.[7][8] Two notable targets are Phosphoinositide 3-kinase (PI3K) and C-terminal Src kinase (CSK).
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of PI3Kα.[7] Inhibition of PI3K prevents the phosphorylation and activation of Akt, a downstream kinase. This, in turn, can lead to the induction of apoptosis.
Caption: PI3K/Akt signaling pathway inhibition.
CSK-Mediated T-Cell Activation
C-terminal Src kinase (CSK) is a negative regulator of Src-family kinases, such as LCK in T-cells.[8] By inhibiting CSK, pyrazolo[1,5-a]pyridine compounds can potentially enhance T-cell activation, an important mechanism in cancer immunotherapy.[8]
Caption: CSK-mediated T-cell activation pathway.
Induction of Apoptosis
The cytotoxic effects of pyrazolo[1,5-a]pyridines often culminate in the induction of apoptosis, or programmed cell death. This can occur through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.[9] Inhibition of pro-survival pathways can lead to an imbalance in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[9]
Caption: Intrinsic apoptosis pathway induction.
Conclusion and Future Directions
The in vitro assessment of cytotoxicity is a critical step in the evaluation of pyrazolo[1,5-a]pyridine compounds as potential anticancer agents. The choice of assay—be it MTT, MTS, or LDH—should be guided by the specific research question, the anticipated mechanism of action of the compounds, and the available resources. While metabolic assays like MTT and MTS are sensitive indicators of cell viability, LDH assays provide a more direct measure of cell death. For a comprehensive understanding, a multi-assay approach is often warranted. Future research should focus on standardized reporting of cytotoxicity data to facilitate more direct comparisons between studies and a deeper exploration of the molecular mechanisms underlying the cytotoxic effects of this promising class of compounds.
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates for the Modern Medicinal Chemist
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and structural rigidity make it a privileged scaffold in drug discovery. The 3-carboxylate substitution, in particular, serves as a versatile handle for further molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of key synthetic strategies for accessing pyrazolo[1,5-a]pyridine-3-carboxylates, offering insights into the mechanistic underpinnings and practical considerations for each route. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring in the pyrazolo[1,5-a]pyridine system creates a unique bicyclic heteroaromatic structure with a rich chemical landscape. This scaffold is found in a variety of biologically active molecules, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-viral properties. The ability to efficiently and selectively synthesize derivatives of this core, especially with functional handles like the 3-carboxylate group, is paramount for the exploration of new chemical space in drug discovery programs.
This guide will dissect and compare three prominent synthetic methodologies:
-
The Classic Approach: [3+2] Cycloaddition of N-Iminopyridinium Ylides
-
A Modern Alternative: Cross-Dehydrogenative Coupling (CDC)
-
The Foundational Method: The Tschitschibabin Reaction and Subsequent Cyclization
We will delve into the mechanistic details, practical execution, and the relative merits and demerits of each approach, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target molecule is a critical decision in any chemical synthesis campaign. Factors such as starting material availability, step economy, scalability, and the desired substitution pattern all play a crucial role. The following sections provide a comparative overview of the three major strategies for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.
Data Presentation: A Head-to-Head Comparison
| Parameter | [3+2] Cycloaddition | Cross-Dehydrogenative Coupling (CDC) | Tschitschibabin Reaction & Cyclization |
| Key Reagents | N-Aminopyridinium salt, Ethyl Propiolate | N-Amino-2-iminopyridine, Ethyl Acetoacetate | Substituted Pyridine, Sodamide (NaNH₂) |
| Catalyst/Promoter | Often base-mediated (e.g., K₂CO₃) | Acetic acid, O₂ (air) | None |
| Solvent | DMF, Acetonitrile | Ethanol | Liquid Ammonia, Toluene |
| Temperature | Room temperature to reflux | 130 °C | -33 °C to 110 °C |
| Reaction Time | 20 minutes to 3 hours[1] | 18 hours[2][3] | Variable |
| Typical Yields | 85-95%[1][4] | 84-95%[2][3] | Moderate to Good (for amination step)[5] |
| Key Advantages | High yields, mild conditions, readily available starting materials, often catalyst-free.[1] | Atom economical, catalyst-free, utilizes air as an oxidant.[2][3] | A foundational method for introducing the amino group. |
| Key Disadvantages | May require pre-functionalization of the pyridine ring. | High temperatures and long reaction times.[2][3] | Harsh reaction conditions, handling of hazardous reagents (NaNH₂).[5][6] |
Route 1: The [3+2] Cycloaddition of N-Iminopyridinium Ylides
The [3+2] cycloaddition reaction between an N-iminopyridinium ylide and an alkyne is one of the most widely employed and efficient methods for the synthesis of the pyrazolo[1,5-a]pyridine core.[7][8][9] The N-iminopyridinium ylide acts as a 1,3-dipole, which reacts with a dipolarophile, in this case, an electron-deficient alkyne such as ethyl propiolate, to construct the five-membered pyrazole ring fused to the pyridine.
Mechanistic Causality
The reaction is believed to proceed through a concerted or stepwise cycloaddition mechanism.[10][11][12] The N-iminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt by deprotonation with a base, possesses a nucleophilic nitrogen and an electrophilic carbon, allowing it to react with the electron-deficient triple bond of the propiolate ester. Subsequent aromatization, often through oxidation, leads to the stable pyrazolo[1,5-a]pyridine-3-carboxylate.
Experimental Protocol: Sonochemical Synthesis
This protocol is adapted from a highly efficient sonochemical method which offers rapid reaction times and high yields under catalyst-free conditions.[1]
Materials:
-
1-Amino-2-imino-5-phenyl-pyridine (10 mmol)
-
Ethyl propiolate (10 mmol)
-
Acetonitrile (30 mL)
Procedure:
-
In a suitable reaction vessel, combine the 1-amino-2-imino-5-phenyl-pyridine and ethyl propiolate in acetonitrile.
-
Place the vessel in an ultrasonic bath and sonicate at 85 °C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that forms is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent to yield 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.[1]
Route 2: Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling has emerged as a powerful, atom-economical strategy in organic synthesis. This approach forges C-C or C-N bonds through the direct coupling of two C-H or C-H/N-H bonds, respectively, often with the liberation of dihydrogen as the only byproduct. In the context of pyrazolo[1,5-a]pyridine synthesis, this method involves the reaction of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.[2][3][13][14][15]
Mechanistic Causality
The proposed mechanism for this acetic acid and molecular oxygen-promoted reaction involves several key steps.[2] Initially, acetic acid is thought to activate the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the β-ketoester. The resulting adduct then undergoes oxidative dehydrogenation, facilitated by molecular oxygen, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyridine-3-carboxylate.[2]
Experimental Protocol: Acetic Acid and O₂ Promoted Synthesis
This protocol is based on a reported catalyst-free, aerobic CDC reaction.[2]
Materials:
-
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Ethanol (10 mL)
-
Acetic acid (6 equiv.)
Procedure:
-
Combine the 1-amino-2-imino-pyridine derivative and ethyl acetoacetate in ethanol in a pressure vessel.
-
Add acetic acid to the mixture.
-
Pressurize the vessel with an atmosphere of oxygen (1 atm).
-
Stir the reaction mixture at 130 °C for 18 hours.
-
After cooling to room temperature, the crystalline product that forms is collected by filtration.
-
The crude product is recrystallized from a suitable solvent to yield pure 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.[2]
Route 3: The Tschitschibabin Reaction and Subsequent Cyclization
The Tschitschibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, most notably pyridine.[5][6][16] It involves the reaction of the heterocycle with a strong nucleophilic amide, typically sodium amide, to introduce an amino group at the 2- or 4-position. While not a direct route to the pyrazolo[1,5-a]pyridine core, it provides a key intermediate, 2-aminopyridine, which can then undergo further transformations to construct the fused pyrazole ring.
Mechanistic Causality
The Tschitschibabin reaction is a nucleophilic aromatic substitution.[16][17] The highly nucleophilic amide anion attacks the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer-like intermediate. Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with a proton source (often another molecule of the amine or ammonia) to liberate hydrogen gas.[6][17] The resulting 2-aminopyridine can then be diazotized and coupled with an active methylene compound like ethyl acetoacetate, followed by cyclization to form the pyrazolo[1,5-a]pyridine-3-carboxylate.
Experimental Protocol: A Representative Two-Step Approach
Step 1: Synthesis of 2-Aminopyridine (Illustrative) Please note: This is a generalized procedure and requires appropriate safety precautions for handling sodium amide.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve pyridine in anhydrous toluene.
-
Carefully add sodium amide in portions to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for several hours. The reaction is often monitored by the evolution of hydrogen gas.
-
After completion, cool the reaction mixture and cautiously quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The crude 2-aminopyridine can be purified by distillation or recrystallization.
Step 2: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate This is a representative procedure for the subsequent cyclization.
Materials:
-
2-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate
Procedure:
-
Dissolve 2-aminopyridine in aqueous HCl and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
-
In a separate vessel, prepare a solution of ethyl acetoacetate and sodium acetate in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
Allow the reaction to proceed, often with warming to room temperature, until the coupling is complete.
-
The resulting hydrazone intermediate is then cyclized, which may occur spontaneously or require heating, to afford the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates can be approached through several effective strategies, each with its own set of advantages and challenges. The [3+2] cycloaddition stands out for its high efficiency, mild reaction conditions, and often catalyst-free nature, making it a highly attractive option for many applications. The cross-dehydrogenative coupling route offers an elegant, atom-economical alternative, though it may require higher temperatures and longer reaction times. The Tschitschibabin reaction , while a classic and foundational method for pyridine functionalization, involves harsh conditions and hazardous reagents, making it less favorable for modern, safety-conscious drug discovery laboratories.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scalability, and available resources. As the demand for novel and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the development of even more efficient, sustainable, and versatile methods for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates and their derivatives will undoubtedly remain an active and important area of research.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 5. grokipedia.com [grokipedia.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 9. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5- a]Pyridine-3-phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Biological Evaluation of 5-Methyl vs. 7-Methyl Pyrazolo[1,5-a]pyridine Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics.[3] A critical aspect of optimizing lead compounds is understanding the impact of subtle structural modifications on biological activity. This guide provides an in-depth comparison of 5-methyl and 7-methyl substituted pyrazolo[1,5-a]pyridine analogs, offering insights into how the seemingly minor shift of a methyl group can profoundly influence their therapeutic potential.
This analysis is grounded in experimental data from antitubercular studies and draws logical inferences from structure-activity relationship (SAR) studies of the closely related pyrazolo[1,5-a]pyrimidine scaffold in the contexts of kinase inhibition and anti-inflammatory activity.
The Decisive Role of Methyl Positioning: A Head-to-Head Comparison
The strategic placement of a methyl group on the pyrazolo[1,5-a]pyridine core can significantly alter the molecule's interaction with biological targets. This is primarily due to the influence of the methyl group on the electronic properties and steric profile of the molecule, which in turn affects binding affinity, selectivity, and pharmacokinetic properties.
Antitubercular Activity: A Clear Advantage for the 5-Methyl Analog
In the pursuit of novel treatments for tuberculosis, a compelling study on pyrazolo[1,5-a]pyridine-3-carboxamides has provided direct evidence of the superiority of the 5-methyl substitution.[4] This research demonstrated that the positioning of the methyl group on the pyridine ring is a critical determinant of anti-Mycobacterium tuberculosis (Mtb) activity.
| Analog | Relative Potency against Mtb H37Rv | Key Findings |
| 5-Methyl Pyrazolo[1,5-a]pyridine | Optimal | The 5-position was identified as the most favorable for substitution, leading to the highest antitubercular potency.[4] |
| 7-Methyl Pyrazolo[1,5-a]pyridine | Sub-optimal | Analogs with the methyl group at the 7-position (as well as 4- and 6-positions) were found to be 2- to 149-fold less potent than the 5-methyl analog.[4] |
The causality behind this stark difference in activity likely lies in the specific topology of the binding pocket of the molecular target in Mtb. The 5-methyl group may be ideally positioned to engage in favorable hydrophobic interactions or to orient other key functional groups for optimal binding, while a methyl group at the 7-position may introduce steric hindrance or fail to make productive contacts.
Kinase Inhibition: Extrapolating from the Pyrazolo[1,5-a]pyrimidine Scaffold
Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors frequently highlight the importance of substituents at the 5- and 7-positions for both potency and selectivity.[6][7][8] These positions are often solvent-exposed in the ATP-binding pocket of many kinases, allowing for the introduction of various functional groups to enhance affinity and modulate physicochemical properties.
Based on these observations, we can hypothesize the following for pyrazolo[1,5-a]pyridine analogs:
-
5-Methyl Analogs: A methyl group at the 5-position could potentially enhance binding affinity through hydrophobic interactions with specific residues in the kinase hinge region or the solvent-exposed region. This position is often crucial for establishing selectivity against different kinases.
-
7-Methyl Analogs: The 7-position is also a key vector for modification. A methyl group here could influence the orientation of larger substituents or directly interact with the protein. However, depending on the specific kinase, it could also lead to steric clashes.
The ultimate impact of the methyl group's position would be highly dependent on the specific kinase being targeted.
Anti-Inflammatory Activity: A Look at the Underlying Mechanisms
Pyrazolo[1,5-a]pyridines and their pyrimidine counterparts have also been investigated as anti-inflammatory agents.[9] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or mitogen-activated protein kinases (MAPKs).
Similar to kinase inhibition, the precise positioning of substituents on the heterocyclic core is critical for potent anti-inflammatory activity. SAR studies on related scaffolds suggest that both the 5- and 7-positions can be modified to tune the inhibitory activity and selectivity.
-
5-Methyl Analogs: A methyl group at the 5-position could contribute to the overall lipophilicity of the molecule, which can be a key factor in cell permeability and reaching intracellular targets.
-
7-Methyl Analogs: Substitutions at the 7-position have been shown to be important for the anti-inflammatory activity of pyrazolo[1,5-a]pyrimidines.[10] The effect of a methyl group at this position would need to be empirically determined for specific anti-inflammatory targets.
Experimental Methodologies
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of these analogs and a key biological assay.
Synthesis of 5-Methyl and 7-Methyl Pyrazolo[1,5-a]pyridine Analogs
The synthesis of substituted pyrazolo[1,5-a]pyridines can be achieved through a variety of methods, with the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound being a common and versatile approach.[2]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate 3-aminopyrazole in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding β-dicarbonyl compound. For the synthesis of a 5,7-dimethylpyrazolo[1,5-a]pyrimidine, acetylacetone would be used.
-
Cyclocondensation: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Selective Functionalization: To obtain singly methylated analogs (5-methyl or 7-methyl), further synthetic steps such as regioselective halogenation followed by cross-coupling reactions or the use of unsymmetrical β-dicarbonyl compounds would be necessary.
In Vitro Kinase Inhibition Assay
A standard method to evaluate the kinase inhibitory potential of the synthesized compounds is a biochemical assay that measures the phosphorylation of a substrate peptide.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compounds (5-methyl and 7-methyl pyrazolo[1,5-a]pyridine analogs) at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: In a microplate, combine the kinase and the test compound. After a pre-incubation period, initiate the phosphorylation reaction by adding the substrate peptide and ATP.
-
Reaction Quenching: After a defined incubation time at a specific temperature, stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that the position of a methyl group on the pyrazolo[1,5-a]pyridine scaffold is a critical determinant of its biological activity. In the context of antitubercular agents, the 5-methyl substitution has been shown to be superior to the 7-methyl substitution.[4] For other biological targets, such as protein kinases and inflammatory enzymes, the optimal position of the methyl group is likely target-dependent and requires empirical validation.
Future research should focus on the synthesis and direct comparative biological evaluation of 5-methyl and 7-methyl pyrazolo[1,5-a]pyridine analogs against a panel of therapeutically relevant protein kinases and in various anti-inflammatory assays. Such studies will provide a more complete understanding of the structure-activity relationships for this important heterocyclic scaffold and guide the rational design of more potent and selective drug candidates.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 9. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
In the dynamic environment of pharmaceutical research and drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all chemical substances. This guide provides a detailed protocol for the proper disposal of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a member of the pyrazolopyridine class of heterocyclic compounds often investigated for their therapeutic potential.[1][2][3] Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment.
This document is designed for researchers, scientists, and drug development professionals. It offers immediate, actionable information grounded in established safety protocols and regulatory standards.
Hazard Profile and Immediate Precautions
Before handling or disposing of this compound, it is crucial to understand its hazard profile. Based on data from structurally similar pyrazolo[1,5-a]pyridine derivatives and carboxylic acids, the following hazards are anticipated[4][5][6]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[5]
Immediate Actions:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[6]
-
Use in Ventilated Areas: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood.[4]
Personal Protective Equipment (PPE) Requirements
A proactive approach to safety mandates the use of appropriate PPE. The following table summarizes the required equipment when handling this compound and its waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[8] Dispose of contaminated gloves after use. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes.[9] |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | Not typically required if handled in a fume hood. | If working outside a fume hood or if dust is generated, a NIOSH-approved P95 particulate respirator may be necessary.[11] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[12][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][14]
The foundation of proper disposal is meticulous segregation at the point of generation.[15]
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for solid waste. The original product container is often a suitable choice if it is in good condition.[16] The container must be clearly labeled as "Hazardous Waste."[17]
-
Chemical Compatibility: this compound is a carboxylic acid. It is incompatible with strong bases, amines, and strong oxidizing agents.[4][18] Do not mix waste containing this compound with incompatible materials to prevent dangerous reactions.[16]
-
Collect Waste:
-
Solid Waste: Place excess solid this compound directly into the designated hazardous waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.[19]
-
Proper labeling is a critical regulatory requirement mandated by the Environmental Protection Agency (EPA).[20]
-
Attach a Hazardous Waste Label: As soon as the first item of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[14][21]
-
Complete the Label: The label must include:
Laboratories serve as Satellite Accumulation Areas (SAAs), which are subject to specific EPA regulations.[16][22]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[12][17]
-
Store Near Generation Point: The waste container should be stored at or near the point of generation and under the control of laboratory personnel.[15][20]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[14] This is especially important for liquid waste, but it is good practice for solids as well.
-
Segregate Incompatibles: Ensure the storage location is away from incompatible chemicals like bases and oxidizers.[21] Storing acids in a separate cabinet or containment tray is recommended.[16]
-
Monitor Fill Level: Do not overfill the waste container. A good rule of thumb is to fill it to no more than 90% capacity.[13]
-
Schedule Pickup: Once the container is full, or if the project is complete, contact your institution's EHS department to request a waste pickup.[14][17] Follow their specific procedures for scheduling.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled correctly.
-
Thoroughly Empty: Ensure the container is as empty as possible, with only trivial residue remaining.[14]
-
Rinsing Procedure:
-
For standard hazardous waste, the first rinse of the container must be collected and disposed of as hazardous waste.[14] Add the rinsate to an appropriate liquid hazardous waste stream.
-
Subsequent rinses with a suitable solvent (e.g., water, if soluble) can typically be disposed of down the drain with copious amounts of water, provided the pH is between 7 and 9.[14] However, always check your institution's specific policies.
-
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[14]
-
Final Disposal: After rinsing and defacing the label, the container can usually be disposed of in the regular trash or designated glass disposal, depending on the material.[14]
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key.
-
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large or you are not comfortable cleaning it up, evacuate the lab and contact your EHS department.[21]
-
Contain the Spill: For small, manageable spills, prevent the powder from becoming airborne.
-
Clean-up: Gently sweep or vacuum up the spilled solid, avoiding dust generation.[7][11] Place the collected material and all cleanup materials (e.g., contaminated pads, wipes) into a sealed container and label it as hazardous waste for disposal.[12]
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. vumc.org [vumc.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. fishersci.com [fishersci.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. epa.gov [epa.gov]
Navigating the Safe Handling of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: A Guide for Researchers
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a foundational understanding of its structural components—the pyrazolo[1,5-a]pyridine core and the carboxylic acid functional group—and adheres to established best practices for laboratory chemical safety.
Hazard Analysis: An Educated Approach to an Unknown Profile
-
Pyrazolo[1,5-a]pyridine Core: This heterocyclic scaffold is a common motif in pharmacologically active compounds, including some used as antineoplastic agents.[1][2] While many derivatives are biocompatible, the core structure's reactivity and potential for biological interaction necessitate careful handling to avoid unknown toxic effects.[3] Assume the compound is biologically active and potentially toxic until proven otherwise.
-
Carboxylic Acid Group: Carboxylic acids are known irritants to the skin, eyes, and respiratory tract.[4][5] As a solid, this compound poses a risk of forming airborne dust, which can be inhaled and cause respiratory irritation.[6]
-
Overall Hazard Profile: Based on analogy with SDSs for similar structures like Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and other substituted carboxylic acids, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7] It may also be harmful if swallowed.
This conservative assessment dictates a stringent Personal Protective Equipment (PPE) and handling protocol.
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is critical to implement higher-level safety controls. Personal protective equipment serves as the last line of defense.[8]
-
Engineering Controls: The primary engineering control for handling this powdered compound is a certified chemical fume hood.[6][8] The fume hood provides essential ventilation to protect you from inhaling harmful vapors or dust.[9]
-
Administrative Controls: Adhere to all established Standard Operating Procedures (SOPs) and receive proper training on the potential hazards and safe handling of chemicals.[10][11] Ensure the laboratory is equipped with accessible and functional emergency equipment, such as eyewash stations and safety showers.[12]
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to minimize all routes of exposure.[12][13] The following table summarizes the required equipment for handling this compound.
| PPE Category | Recommended Equipment & Rationale |
| Eye & Face Protection | Chemical Safety Goggles: Must be worn at all times to protect from dust particles.[5] For procedures with a higher risk of splashing, a face shield should be worn over the goggles.[6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile): Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[9] Double-gloving is recommended to provide an extra layer of protection and allow for quick removal of a contaminated outer glove. Always inspect gloves for tears or holes before use.[14] |
| Body Protection | Laboratory Coat: A fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is required to protect skin and clothing from contamination.[6] |
| Respiratory Protection | NIOSH-Approved Respirator: While working in a fume hood should prevent inhalation, a NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating significant dust outside of a hood, such as during a large spill cleanup.[15] |
Step-by-Step Operational & Disposal Plans
Adherence to a strict, procedural workflow is essential for safety and experimental integrity.
Handling and Experimental Workflow
-
Preparation: Before handling the compound, ensure your chemical fume hood is operational and the work area is decontaminated.[16] Don all required PPE as outlined in the diagram below.
-
Weighing: To minimize dust generation, use a spatula to carefully transfer the solid onto weighing paper or into a container. Avoid pouring the powder from a height.[17]
-
Dissolving: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[17]
-
Post-Handling: After use, securely close the container. Decontaminate all surfaces and equipment.[6] Properly doff and dispose of contaminated PPE.[6] Wash hands thoroughly with soap and water.[14]
Disposal Plan
Proper disposal is a critical and regulated aspect of the chemical lifecycle.[18]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Unused Compound: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[16][19] Never dispose of this chemical down the drain.[16] Always follow all applicable federal, state, and local environmental regulations.[19]
Visual Workflow Guides
To ensure procedural clarity, the following diagrams illustrate the key safety workflows.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. ipgsf.com [ipgsf.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. osha.gov [osha.gov]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. lighthouselabservices.com [lighthouselabservices.com]
- 14. aaronchem.com [aaronchem.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 19. ptb.de [ptb.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
